molecular formula C17H16O5 B15591928 4,4'-Dihydroxy-2',6'-dimethoxychalcone

4,4'-Dihydroxy-2',6'-dimethoxychalcone

Cat. No.: B15591928
M. Wt: 300.30 g/mol
InChI Key: SJULMVKFURWCFM-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Dihydroxy-2',6'-dimethoxychalcone is a member of phenols.
This compound has been reported in Humulus lupulus, Alpinia blepharocalyx, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(4-hydroxy-2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-15-9-13(19)10-16(22-2)17(15)14(20)8-5-11-3-6-12(18)7-4-11/h3-10,18-19H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJULMVKFURWCFM-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)C=CC2=CC=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4,4'-Dihydroxy-2',6'-dimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038812
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

192 - 193 °C
Record name 4,4'-Dihydroxy-2',6'-dimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038812
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Occurrence and Biological Significance of 4,4'-Dihydroxy-2',6'-dimethoxychalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and biological activities of the chalcone (B49325) 4,4'-Dihydroxy-2',6'-dimethoxychalcone. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is a naturally occurring flavonoid, a class of secondary metabolites widely distributed in the plant kingdom. Current scientific literature has identified this specific chalcone in a select number of plant species. The primary reported natural sources include:

  • Humulus lupulus (Hops): This climbing plant, a member of the Cannabaceae family, is renowned for its use in the brewing industry. The female flowers, or cones, of the hop plant are rich in a variety of bioactive compounds, including numerous chalcones. While a wide array of prenylated chalcones like xanthohumol (B1683332) are well-documented in hops, this compound has also been reported as a constituent[1].

  • Alpinia blepharocalyx : This plant belongs to the ginger family (Zingiberaceae) and is found in Southeast Asia. The rhizomes of Alpinia species are known to produce a diverse range of diarylheptanoids and flavonoids[1]. This compound has been identified as one of the chemical constituents of Alpinia blepharocalyx[1]. Another species of the same genus, Alpinia galanga, is also reported to contain this chalcone[2].

  • Chromolaena tacotana : While this plant has been a source for the isolation of the closely related 2',4-dihydroxy-4',6'-dimethoxy-chalcone, the presence of this compound has not been explicitly confirmed in the available literature[3][4]. Further phytochemical investigations may be warranted.

Quantitative Analysis

To date, specific quantitative data on the concentration of this compound in its primary natural sources remains limited in publicly available literature. However, the quantification of other chalcones and related flavonoids in these plants is well-established, providing a methodological framework for future studies.

Plant SourceCompound QuantifiedMethodConcentration/YieldReference
Humulus lupulusXanthohumolHPLC0.665 mg/g (in Aurora variety)
Humulus lupulusLupuloneHPLC9.228 mg/g (in Zwiegniowski variety)
Alpinia oxyphyllaVarious (not the target chalcone)UFLC-MS/MSNot applicable
Chromolaena tacotana2',4-dihydroxy-4',6'-dimethoxy-chalconeIsolation (no yield reported)Not reported[3][4]

Note: The table above highlights the current gap in quantitative data for the specific chalcone of interest and provides examples of quantification for other related compounds in the same or similar plant species.

Experimental Protocols

The following section outlines a general methodology for the extraction, isolation, and quantification of this compound from plant materials, based on established protocols for flavonoids and chalcones.

Extraction and Isolation

A representative workflow for the extraction and isolation of this compound from a plant source like Alpinia blepharocalyx rhizomes is depicted below.

G start Dried and Powdered Plant Material extraction Maceration with Methanol at Room Temperature start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Methanol Extract filtration->crude_extract partition Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate) crude_extract->partition ethyl_acetate_fraction Ethyl Acetate Fraction partition->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography (Gradient Elution) ethyl_acetate_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc TLC Analysis of Fractions fractions->tlc pooling Pooling of Fractions Containing Target Compound tlc->pooling prep_hplc Preparative HPLC pooling->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound characterization Structural Elucidation (NMR, MS, etc.) pure_compound->characterization

Figure 1: General workflow for the extraction and isolation of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the quantification of chalcones in plant extracts.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or a mass spectrometer (MS) is required.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed using a mixture of two solvents:

    • Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Elution Profile: A typical gradient might start with a low percentage of solvent B, which is gradually increased over the run time to elute compounds with increasing hydrophobicity.

  • Flow Rate: A flow rate of 0.8 to 1.2 mL/min is common.

  • Column Temperature: The column is usually maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducibility.

  • Detection:

    • DAD: Detection is performed at the maximum absorption wavelength (λmax) of the chalcone, which is typically in the range of 340-370 nm.

    • MS: For higher sensitivity and selectivity, a mass spectrometer can be used. The instrument would be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the specific mass-to-charge ratio (m/z) of the target compound.

  • Quantification: A calibration curve is constructed by injecting known concentrations of a purified standard of this compound. The concentration in the plant extract is then determined by comparing its peak area to the calibration curve.

Biological Activities and Signaling Pathways

Chalcones, as a class of compounds, exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. While research on the specific biological effects of this compound is ongoing, studies on closely related chalcones provide insights into its potential mechanisms of action, particularly its interaction with key cellular signaling pathways.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a variety of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often implicated in cancer. Some chalcones have been shown to modulate this pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Chalcone 4,4'-Dihydroxy-2',6'- dimethoxychalcone Chalcone->Raf Inhibition Chalcone->MEK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Figure 2: Postulated modulation of the MAPK signaling pathway by this compound.
Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of several cancers, particularly colorectal cancer. Several chalcones have been identified as inhibitors of this pathway.

Wnt_Pathway cluster_off_state Wnt OFF State cluster_on_state Wnt ON State DestructionComplex_off Destruction Complex (APC, Axin, GSK-3β) beta_catenin_off β-catenin DestructionComplex_off->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Degradation Proteasome->Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex_on Destruction Complex (Inactivated) Frizzled->DestructionComplex_on Inactivation beta_catenin_on β-catenin (Stabilized) beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Nuclear Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Chalcone 4,4'-Dihydroxy-2',6'- dimethoxychalcone Chalcone->beta_catenin_nuc Inhibits Nuclear Accumulation

Figure 3: Potential inhibition of the Wnt/β-catenin signaling pathway by this compound.

Conclusion and Future Directions

This compound is a natural product with documented occurrence in Humulus lupulus and Alpinia blepharocalyx. While its biological activities are still under investigation, the known effects of related chalcones on key cellular signaling pathways, such as MAPK and Wnt/β-catenin, suggest its potential as a lead compound for drug development, particularly in the areas of cancer and inflammatory diseases.

Future research should focus on:

  • Quantitative Analysis: Establishing robust and validated analytical methods to accurately quantify the concentration of this compound in its natural sources.

  • Bioactivity Screening: Conducting comprehensive in vitro and in vivo studies to elucidate the specific pharmacological effects of this chalcone.

  • Mechanism of Action: Investigating the precise molecular targets and the detailed mechanisms by which this compound modulates cellular signaling pathways.

This technical guide provides a foundational understanding of this compound and aims to stimulate further research into its therapeutic potential.

References

The Biosynthesis of 4,4'-Dihydroxy-2',6'-dimethoxychalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-2',6'-dimethoxychalcone is a naturally occurring chalcone (B49325), a class of compounds that are precursors to the vast array of flavonoids found in plants. These molecules have garnered significant interest in the scientific community due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, supported by available data on related enzymes and pathways. It also presents detailed experimental protocols for key enzymes involved in its formation and summarizes relevant quantitative data to aid researchers in the fields of natural product chemistry, biosynthesis, and drug development. While the complete biosynthetic pathway for this specific chalcone is yet to be fully elucidated, this guide consolidates current knowledge to provide a robust framework for future research.

Core Biosynthesis Pathway

The biosynthesis of this compound is rooted in the general phenylpropanoid pathway, a central route for the synthesis of a multitude of plant secondary metabolites. The formation of the characteristic C6-C3-C6 chalcone skeleton and its subsequent modifications involve a series of enzymatic steps.

The initial and pivotal step is the condensation of one molecule of a CoA-ester, typically p-coumaroyl-CoA, with three molecules of malonyl-CoA. This reaction is catalyzed by Chalcone Synthase (CHS) , a type III polyketide synthase. CHS executes a series of decarboxylation, condensation, and cyclization reactions to yield a chalcone backbone. For the biosynthesis of this compound, the likely initial product is naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone).

Following the formation of the chalcone scaffold, subsequent modifications such as hydroxylation and methylation occur. The hydroxyl groups can be further modified by O-methyltransferases (OMTs) , which are S-adenosyl-L-methionine (SAM)-dependent enzymes. A well-characterized example is Chalcone O-methyltransferase (ChOMT), which transfers a methyl group from SAM to a hydroxyl group on the chalcone.[1] In the case of this compound, two specific O-methylation events are required at the 2' and 6' positions of the A-ring. The precise sequence of these methylation events and the specific OMTs involved are yet to be definitively identified for this molecule.

Biosynthesis of this compound pCoumaroylCoA p-Coumaroyl-CoA NaringeninChalcone Naringenin Chalcone (4,2',4',6'-Tetrahydroxychalcone) pCoumaroylCoA->NaringeninChalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone Intermediate1 4,2',4'-Trihydroxy-6'-methoxychalcone NaringeninChalcone->Intermediate1 OMT FinalProduct This compound Intermediate1->FinalProduct OMT SAM1 S-Adenosyl-L-methionine (SAM) SAH1 S-Adenosyl-L-homocysteine (SAH) SAM1->SAH1 SAM2 S-Adenosyl-L-methionine (SAM) SAH2 S-Adenosyl-L-homocysteine (SAH) SAM2->SAH2

Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative kinetic data for the specific enzymes involved in the biosynthesis of this compound are not yet available in the literature. However, data from related and well-characterized enzymes can provide valuable context for researchers.

Table 1: Kinetic Parameters of Chalcone Synthase (CHS) from various sources

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Medicago sativap-Coumaroyl-CoA1.61.61.0 x 106[2]
Petroselinum hortensep-Coumaroyl-CoA2.01.80.9 x 106[3]
Freesia hybridap-Coumaroyl-CoA80--[4]

Table 2: Kinetic Parameters of a Chalcone O-methyltransferase (ChOMT) from Medicago sativa

SubstrateKm (µM)Vmax (pmol min-1 mg-1)Reference
Isoliquiritigenin (4,2',4'-trihydroxychalcone)5.812.8[2]
S-Adenosyl-L-methionine (SAM)7.7-[2]

Experimental Protocols

The following protocols are generalized methods for the key enzyme assays in the biosynthesis of chalcones. These can be adapted for the specific study of this compound biosynthesis.

Protocol 1: Chalcone Synthase (CHS) Activity Assay

This protocol is based on the spectrophotometric measurement of chalcone formation.

Materials:

  • Enzyme Extract: Purified or partially purified CHS enzyme preparation.

  • Substrates:

    • p-Coumaroyl-CoA (starter substrate)

    • Malonyl-CoA (extender substrate)

  • Buffer: 100 mM Potassium phosphate (B84403) buffer (pH 7.0).

  • Stop Solution: 20% (v/v) Acetic acid in methanol.

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 100 µL of 100 mM Potassium phosphate buffer (pH 7.0)

    • 10 µL of 10 mM p-Coumaroyl-CoA solution

    • 10 µL of 30 mM Malonyl-CoA solution

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the enzyme extract.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 50 µL of the stop solution.

  • Centrifuge the mixture at 13,000 rpm for 10 minutes to pellet any precipitated protein.

  • Measure the absorbance of the supernatant at the wavelength of maximum absorbance for the specific chalcone product (typically around 370-390 nm for chalcones).

  • A reaction without the enzyme or without malonyl-CoA should be used as a negative control.

  • Quantify the product formation using a standard curve generated with the purified chalcone.

CHS_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, p-Coumaroyl-CoA, Malonyl-CoA) Start->Prepare_Mixture Pre_Incubate Pre-incubate at 30°C for 5 min Prepare_Mixture->Pre_Incubate Add_Enzyme Initiate with CHS Enzyme Pre_Incubate->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Stop_Reaction Stop with Acetic Acid/Methanol Incubate->Stop_Reaction Centrifuge Centrifuge to Pellet Protein Stop_Reaction->Centrifuge Measure_Absorbance Measure Supernatant Absorbance (370-390 nm) Centrifuge->Measure_Absorbance End End Measure_Absorbance->End

Workflow for the Chalcone Synthase (CHS) activity assay.
Protocol 2: O-Methyltransferase (OMT) Activity Assay

This protocol is a general method for assaying the activity of SAM-dependent OMTs using a radiometric or spectrophotometric method. The spectrophotometric method is described here.[5]

Materials:

  • Enzyme Extract: Purified or partially purified OMT enzyme preparation.

  • Substrates:

    • Chalcone substrate (e.g., a dihydroxy-chalcone precursor)

    • S-Adenosyl-L-methionine (SAM)

  • Buffer: 100 mM Tris-HCl buffer (pH 7.5) containing 5 mM MgCl2 and 10 mM dithiothreitol (B142953) (DTT).

  • Stop Solution: 1 M HCl.

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 50 µL of 100 mM Tris-HCl buffer (pH 7.5) with co-factors.

    • 10 µL of 1 mM chalcone substrate solution (dissolved in a suitable solvent like DMSO, with the final concentration of the solvent kept low).

    • 10 µL of 5 mM SAM solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the enzyme extract.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 20 µL of 1 M HCl.

  • The product formation can be monitored by observing a shift in the UV-visible spectrum. The absorbance of the methylated product will likely differ from the hydroxylated substrate. Scan the absorbance from 250 nm to 500 nm to determine the wavelength of maximum difference.

  • Alternatively, the reaction mixture can be analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and the methylated product.

  • A reaction without the enzyme or without SAM should be used as a negative control.

OMT_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Chalcone Substrate, SAM) Start->Prepare_Mixture Pre_Incubate Pre-incubate at 37°C for 5 min Prepare_Mixture->Pre_Incubate Add_Enzyme Initiate with OMT Enzyme Pre_Incubate->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop with HCl Incubate->Stop_Reaction Analyze_Product Analyze Product Formation (Spectrophotometry or HPLC) Stop_Reaction->Analyze_Product End End Analyze_Product->End

Workflow for the O-Methyltransferase (OMT) activity assay.

Conclusion

The biosynthesis of this compound follows the general principles of flavonoid biosynthesis, commencing with the phenylpropanoid pathway and the action of chalcone synthase, followed by specific methylation steps catalyzed by O-methyltransferases. While the precise intermediates and enzymes in this specific pathway are still under investigation, this guide provides a robust theoretical and practical framework for researchers. The provided protocols and quantitative data for related enzymes offer a solid starting point for the experimental elucidation of this pathway. Further research, including the isolation and characterization of the specific OMTs responsible for the 2' and 6' methylation, will be crucial in fully unraveling the biosynthesis of this and other structurally related bioactive chalcones. Such knowledge will be invaluable for metabolic engineering efforts aimed at the sustainable production of these promising natural products for pharmaceutical and other applications.

References

chemical structure and properties of 4,4'-Dihydroxy-2',6'-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4,4'-Dihydroxy-2',6'-dimethoxychalcone

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of this compound. The information is compiled from publicly available scientific literature and databases to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, also known as 2'-O-Methylhelichrysetin, is a flavonoid belonging to the chalcone (B49325) class of compounds. Chalcones are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.

Chemical Structure:

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are limited, computed values provide useful estimates for research purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (E)-1-(4-hydroxy-2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-onePubChem[1]
Molecular Formula C₁₇H₁₆O₅PubChem[1]
Molecular Weight 300.30 g/mol PubChem[1]
Appearance SolidHMDB[1]
Melting Point 192 - 193 °CHMDB[1]
XLogP3 (Computed) 2.9PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 5PubChem[1]
Exact Mass 300.09977361 DaPubChem[1]
Natural Occurrences Humulus lupulus, Alpinia blepharocalyxPubChem[1]

Spectroscopic Data

Synthesis of this compound

The primary method for the synthesis of chalcones is the Claisen-Schmidt condensation , which involves the base-catalyzed reaction between an appropriately substituted acetophenone (B1666503) and a benzaldehyde. For the synthesis of this compound, the precursors are 2,6-dihydroxy-4-methoxyacetophenone and 4-hydroxybenzaldehyde (B117250) .

Experimental Protocol: Claisen-Schmidt Condensation

The following is a generalized protocol adapted from established methods for the synthesis of similar chalcones.

Materials:

  • 2,6-dihydroxy-4-methoxyacetophenone

  • 4-hydroxybenzaldehyde

  • Ethanol (B145695) (or Methanol)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Crushed ice

Procedure:

  • Preparation of Reactants: In a round-bottom flask, dissolve equimolar amounts of 2,6-dihydroxy-4-methoxyacetophenone and 4-hydroxybenzaldehyde in a minimal amount of ethanol with stirring until all solids are dissolved.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a concentrated aqueous solution of KOH or NaOH (e.g., 40-60%). The reaction mixture will typically develop a deep color.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Product Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.

  • Acidification: Slowly add dilute HCl to the mixture with constant stirring until the solution becomes acidic (pH 2-3). This will cause the chalcone product to precipitate out of the solution, often as a brightly colored solid.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold distilled water until the washings are neutral to litmus (B1172312) paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure this compound.

  • Drying: Dry the purified crystals in a desiccator.

Logical Workflow for Claisen-Schmidt Condensation

Claisen_Schmidt_Condensation start Start dissolve Dissolve Acetophenone and Benzaldehyde in Ethanol start->dissolve add_base Add Aqueous Base (KOH/NaOH) Dropwise at Room Temperature dissolve->add_base stir Stir at Room Temperature (12-24 hours) add_base->stir monitor Monitor Reaction by TLC stir->monitor monitor->stir Incomplete workup Pour into Ice Water and Acidify with HCl monitor->workup Reaction Complete precipitate Precipitate Forms workup->precipitate filter Filter and Wash with Cold Water precipitate->filter purify Recrystallize from Ethanol/Methanol filter->purify end Pure Chalcone purify->end

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Biological Activities and Potential Therapeutic Applications

While specific biological data for this compound is limited, extensive research on structurally similar chalcones provides strong indications of its potential therapeutic properties, including anti-inflammatory, anti-melanogenic, and anticancer activities.

3.1. Anti-Inflammatory Activity

A closely related compound, 2'-hydroxy-4',6'-dimethoxychalcone , has demonstrated potent anti-inflammatory effects. It significantly inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 2: Anti-Inflammatory Activity of 2'-hydroxy-4',6'-dimethoxychalcone

AssayCell LineTreatmentResultSource
Nitric Oxide (NO) Production RAW 264.720 µM of 2'-hydroxy-4',6'-dimethoxychalcone~83.95% inhibition of NO production compared to LPS alone[2]
Pro-inflammatory Cytokine Production RAW 264.720 µM of 2'-hydroxy-4',6'-dimethoxychalconeInhibition of IL-6 (~83.12%), IL-1β (~68.52%), and TNF-α (~91.64%)[2]
iNOS and COX-2 Expression RAW 264.720 µM of 2'-hydroxy-4',6'-dimethoxychalconeReduction in iNOS (~83.15%) and COX-2 (~10.8%) protein expression[2]

The anti-inflammatory effects of this related chalcone are mediated, in part, through the downregulation of the MAPK signaling pathway .

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (ERK, p38) TLR4->MAPK_cascade NF_kB NF-κB TLR4->NF_kB Inflammation Pro-inflammatory Mediators (NO, IL-6, TNF-α) MAPK_cascade->Inflammation NF_kB->Inflammation Chalcone 2'-hydroxy-4',6'- dimethoxychalcone Chalcone->MAPK_cascade inhibits Chalcone->NF_kB inhibits

Caption: Inhibition of the MAPK signaling pathway by a related chalcone.

3.2. Anti-Melanogenic Activity

The same related chalcone, 2'-hydroxy-4',6'-dimethoxychalcone , has also been shown to inhibit melanogenesis in B16F10 melanoma cells. This effect is attributed to the downregulation of key enzymes and transcription factors involved in melanin (B1238610) synthesis.

Table 3: Anti-Melanogenic Activity of 2'-hydroxy-4',6'-dimethoxychalcone

AssayCell LineTreatmentResultSource
Melanin Content B16F105 µM of 2'-hydroxy-4',6'-dimethoxychalcone~32.58% reduction in melanin content compared to α-MSH alone[2]
Tyrosinase Activity B16F105 µM of 2'-hydroxy-4',6'-dimethoxychalcone~40.18% inhibition of tyrosinase activity compared to α-MSH alone[2]

The anti-melanogenic activity of this chalcone involves the modulation of the Wnt/β-catenin signaling pathway .

Wnt_Beta_Catenin_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R GSK3b GSK3β MC1R->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin promotes degradation MITF MITF beta_catenin->MITF activates Melanogenesis Melanin Synthesis MITF->Melanogenesis Chalcone 2'-hydroxy-4',6'- dimethoxychalcone Chalcone->GSK3b activates Chalcone->beta_catenin inhibits

Caption: Modulation of the Wnt/β-catenin pathway in melanogenesis by a related chalcone.

3.3. Anticancer Activity

Chalcones as a class are widely investigated for their anticancer properties. While specific data for this compound is not available, studies on 4,4'-dihydroxychalcone have shown cytotoxic effects against human breast cancer cell lines.

Table 4: Anticancer Activity of 4,4'-dihydroxychalcone

Cell LineCancer TypeAssayIncubation TimeIC₅₀ (µM)Source
T47DBreast CancerMTT24 hours160.88[3]
T47DBreast CancerMTT48 hours62.20[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., T47D)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the chalcone in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the chalcone. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT reagent to each well. Incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting cell viability against the compound concentration.

Conclusion

This compound is a promising natural product with a chemical scaffold that suggests a range of biological activities. Based on the extensive research on closely related chalcones, it is plausible that this compound possesses anti-inflammatory, anti-melanogenic, and anticancer properties. The provided synthesis protocol offers a straightforward method for obtaining this compound for further investigation. Future research should focus on confirming these potential biological activities through direct experimental testing and elucidating the specific molecular mechanisms of action. This will be crucial for evaluating its potential as a lead compound in drug discovery and development.

Disclaimer: This document is intended for informational purposes for a scientific audience. The biological activities described for related compounds are for comparative purposes and should not be directly attributed to this compound without experimental verification. The experimental protocols are generalized and may require optimization for specific laboratory conditions.

References

An In-depth Technical Guide to 4,4'-Dihydroxy-2',6'-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Dihydroxy-2',6'-dimethoxychalcone, a naturally occurring chalcone (B49325) with significant potential in pharmacological research. This document outlines its chemical identity, properties, and biological activities, supported by experimental data and methodologies to facilitate further investigation and drug development efforts.

Chemical Identification and Properties

This compound is a flavonoid belonging to the chalcone subclass. Its core structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.

IdentifierValue
IUPAC Name (E)-1-(4-hydroxy-2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one[1]
CAS Number 123316-64-3[1]
PubChem CID 11022960[1]
Molecular Formula C₁₇H₁₆O₅[1]
Molecular Weight 300.30 g/mol
Appearance Solid
Melting Point 192 - 193 °C

Synthesis and Isolation

This compound has been isolated from various plant species, including Humulus lupulus (hops) and Alpinia blepharocalyx.[1] Synthetic routes to this and similar chalcones are well-established, typically involving a Claisen-Schmidt condensation reaction.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This generalized protocol outlines the base-catalyzed condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) to form a chalcone.

  • Reactant Preparation : Equimolar amounts of a substituted acetophenone (e.g., 2',6'-dimethoxy-4'-hydroxyacetophenone) and a substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde) are dissolved in a suitable solvent, typically ethanol (B145695) or methanol.

  • Catalyst Addition : A catalytic amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is added to the reaction mixture. The base deprotonates the α-carbon of the acetophenone, forming an enolate ion.

  • Condensation Reaction : The enolate ion acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. This is followed by dehydration to yield the α,β-unsaturated ketone characteristic of chalcones.

  • Reaction Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification : Upon completion, the reaction mixture is neutralized with a dilute acid. The precipitated product is collected by filtration, washed, and then purified by recrystallization or column chromatography to yield the pure chalcone.

G Generalized Workflow for Chalcone Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Work-up and Purification Acetophenone Substituted Acetophenone Catalyst Add Base (e.g., NaOH) Acetophenone->Catalyst Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Catalyst Solvent Ethanol/Methanol Solvent->Catalyst Condensation Claisen-Schmidt Condensation Catalyst->Condensation TLC Monitor by TLC Condensation->TLC Neutralization Neutralize with Acid TLC->Neutralization Reaction Complete Filtration Filter Precipitate Neutralization->Filtration Purification Recrystallization / Chromatography Filtration->Purification Final_Product Pure Chalcone Purification->Final_Product

Caption: Generalized workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Biological Activities and Potential Therapeutic Applications

Chalcones as a class exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific substitution pattern of this compound suggests its potential as a modulator of various cellular signaling pathways. While specific data for this exact compound is emerging, related chalcones have been shown to influence pathways critical in disease pathogenesis.

Hypothesized Signaling Pathway Modulation

Based on the activities of structurally similar chalcones, this compound may interact with key inflammatory and cell survival pathways such as NF-κB and MAPK.

G Hypothesized Signaling Pathway Modulation by Chalcones cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Chalcone This compound IKK IKK Chalcone->IKK MAPKKK MAPKKK Chalcone->MAPKKK IkB IκB IKK->IkB phosphorylates IKK->IkB inhibition NFkB NF-κB IkB->NFkB inhibits NFkB_nuc NF-κB (nucleus) Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression regulates MAPKK MAPKK MAPKKK->MAPKK MAPKKK->MAPKK inhibition MAPK MAPK MAPKK->MAPK MAPK->Gene_Expression regulates

Caption: Hypothesized inhibitory effects on NF-κB and MAPK signaling pathways.

This guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound. The provided information on its chemical properties, synthesis, and potential biological activities, along with standardized experimental protocols, aims to streamline further investigation into this promising natural product.

References

Spectroscopic and Structural Elucidation of 4,4'-Dihydroxy-2',6'-dimethoxychalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4,4'-Dihydroxy-2',6'-dimethoxychalcone, a flavonoid compound of interest in various research fields. Due to the limited availability of complete experimental spectra for this specific isomer, this document combines available data with predicted values and general experimental protocols to serve as a comprehensive resource for its characterization.

The IUPAC name for this compound is (E)-1-(4-hydroxy-2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one. Its chemical structure is as follows:

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~ 3.8 (s, 6H)2', 6' -OCH₃
~ 6.0 (s, 2H)H-3', H-5'
~ 6.8 (d, J=8.5 Hz, 2H)H-3, H-5
~ 7.5 (d, J=8.5 Hz, 2H)H-2, H-6
~ 7.8 (d, J=15.5 Hz, 1H)H-α
~ 8.1 (d, J=15.5 Hz, 1H)H-β
~ 9.7 (s, 1H)4-OH
~ 10.5 (s, 1H)4'-OH

Note: Predicted values are based on standard chemical shift tables and data from similar chalcone (B49325) structures. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data (Typical Absorptions)

Frequency (cm⁻¹) Vibrational Mode Intensity
3500 - 3200O-H stretch (phenolic)Broad
3100 - 3000C-H stretch (aromatic)Medium
2950 - 2850C-H stretch (methyl)Medium
1650 - 1630C=O stretch (α,β-unsaturated ketone)Strong
1600 - 1450C=C stretch (aromatic)Medium-Strong
1260 - 1000C-O stretch (ethers and phenols)Strong
980 - 960C-H bend (trans C=C)Medium

Table 3: Mass Spectrometry (MS) Data

Technique Ion Mode m/z (Observed/Expected) Fragment
ESI-MSPositive301.1070[M+H]⁺
ESI-MSNegative299.0925[M-H]⁻

Note: The exact mass of C₁₇H₁₆O₅ is 300.0998 Da.[1]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These can be adapted by researchers based on the specific instrumentation available.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300-500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on an IR-transparent window (e.g., NaCl), and allowing the solvent to evaporate.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

2.3 Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI). Acquire the mass spectrum in both positive and negative ion modes. For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow and Pathway Visualizations

Diagram 1: Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data 1D & 2D NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum & Fragmentation MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 4,4'-Dihydroxy-2',6'-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

4,4'-Dihydroxy-2',6'-dimethoxychalcone is a flavonoid and a member of the chalcone (B49325) family.[1] Basic physicochemical information is crucial for its handling and for the design of solubility and stability studies.

PropertyValueSource
Molecular Formula C₁₇H₁₆O₅[1]
Molecular Weight 300.30 g/mol [1]
IUPAC Name (E)-1-(4-hydroxy-2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one[1]
CAS Number 123316-64-3[1]
Physical Description Solid[1]
Melting Point 192 - 193 °C[1]
Synonyms 2'-O-Methylhelichrysetin, 2-O-Methylhelichrysetin[1]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and bioavailability. As no specific quantitative solubility data for this compound has been identified, this section provides a template for its determination and a detailed experimental protocol.

Predicted and Qualitative Solubility

Based on the phenolic nature of the compound, it is expected to exhibit poor solubility in water and better solubility in organic solvents. For instance, related chalcones are soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2]

Quantitative Solubility Data

The following table can be used to record experimentally determined solubility values in various solvents at different temperatures.

SolventTemperature (°C)Solubility (mg/mL)Method
Water25Shake-Flask
Phosphate Buffered Saline (pH 7.4)25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
Dichloromethane25Shake-Flask
Chloroform25Shake-Flask

Stability Profile

Understanding the chemical stability of this compound is essential for its proper storage, handling, and formulation. Stability studies are conducted under various stress conditions to identify potential degradation pathways.

Forced Degradation Studies

Forced degradation studies are a crucial component of drug development, providing insights into the intrinsic stability of a compound. The following table outlines the recommended conditions for these studies.

Stress ConditionReagent/ConditionDurationExpected Outcome
Acid Hydrolysis 0.1 M HCl24, 48, 72 hoursDegradation
Base Hydrolysis 0.1 M NaOH24, 48, 72 hoursDegradation
Oxidation 3% H₂O₂24, 48, 72 hoursDegradation
Thermal Stress 60°C7 daysPotential Degradation
Photostability UV light (254 nm) and visible light7 daysPotential Degradation

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[3][4][5]

Objective: To determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the selected solvent to the vial.

  • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C).

  • Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Centrifuge the vials to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of the dissolved chalcone using a validated HPLC method.

  • Calculate the solubility in mg/mL or other appropriate units.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis start Add excess chalcone to vial add_solvent Add known volume of solvent start->add_solvent shake Shake at constant temperature (24-48h) add_solvent->shake settle Allow suspension to settle shake->settle centrifuge Centrifuge to separate solid settle->centrifuge supernatant Withdraw clear supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute analyze Analyze by HPLC dilute->analyze end Calculate solubility analyze->end

Solubility Determination Workflow
Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for accurately quantifying the decrease in the concentration of the active compound and detecting the formation of degradation products.[6]

Objective: To develop and validate a stability-indicating HPLC method for this compound.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Buffers of various pH

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

  • HPLC system with a photodiode array (PDA) or UV detector

  • C18 analytical column

  • Forced degradation equipment (e.g., oven, UV chamber)

Procedure:

  • Method Development:

    • Develop a reversed-phase HPLC method capable of separating the parent compound from its potential degradation products. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with a small amount of acid like formic or acetic acid).

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape.

  • Forced Degradation:

    • Prepare solutions of this compound in the stress agents (acid, base, H₂O₂).

    • Expose the solutions to the specified stress conditions (e.g., heat, light).

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

  • Analysis:

    • Inject the stressed samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Use a PDA detector to check for peak purity of the parent compound peak in the presence of degradation products.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

G Workflow for Stability-Indicating HPLC Method Development cluster_method_dev Method Development cluster_degradation Forced Degradation cluster_analysis Analysis & Validation start Develop RP-HPLC method optimize Optimize mobile phase, flow rate, temperature start->optimize prepare_solutions Prepare solutions in stress agents optimize->prepare_solutions expose Expose to stress (heat, light, acid, base, oxidant) prepare_solutions->expose sample Sample at time points expose->sample inject Inject stressed samples into HPLC sample->inject analyze_chromatograms Analyze chromatograms for degradation inject->analyze_chromatograms peak_purity Check peak purity with PDA analyze_chromatograms->peak_purity validate Validate method (ICH guidelines) peak_purity->validate end Final Stability-Indicating Method validate->end

Stability Testing Workflow

Potential Signaling Pathways

While specific signaling pathways modulated by this compound are not yet elucidated, studies on structurally similar chalcones provide insights into its potential biological activities.

For instance, a related compound, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, has been shown to inhibit breast cancer cell proliferation by inducing autophagy and intrinsic apoptosis.[7] This suggests a potential interaction with the mTOR signaling pathway , a key regulator of cell growth and autophagy.[7]

Another related chalcone, 2′-hydroxy-4′,6′-dimethoxychalcone, has demonstrated anti-melanogenic effects by modulating the MAPK (mitogen-activated protein kinase) signaling pathway .[8] Specifically, it was found to increase the phosphorylation of ERK while decreasing the phosphorylation of p38 and JNK.[8] This compound also showed anti-inflammatory effects by reducing the expression of inflammatory mediators, potentially through the inhibition of the NF-κB signaling pathway .[9]

Given these findings, it is plausible that this compound could also interact with these or similar signaling cascades. Further research is required to confirm these potential mechanisms of action.

G Potential MAPK Signaling Pathway Modulation by a Chalcone cluster_mapk MAPK Cascade cluster_cellular_response Cellular Response chalcone This compound (Hypothesized) erk ERK chalcone->erk Activates p38 p38 chalcone->p38 Inhibits jnk JNK chalcone->jnk Inhibits proliferation Cell Proliferation erk->proliferation Inhibits inflammation Inflammation p38->inflammation Promotes apoptosis Apoptosis jnk->apoptosis Promotes

Hypothesized MAPK Pathway Modulation

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The detailed protocols and structured tables are intended to facilitate the experimental work required to generate the specific data necessary for advancing its development as a potential therapeutic agent.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4,4'-Dihydroxy-2',6'-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular mechanisms of action of 4,4'-Dihydroxy-2',6'-dimethoxychalcone and its closely related isomers, collectively referred to as dihydroxy-dimethoxychalcones in this document. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its anticancer, anti-inflammatory, and anti-melanogenic properties.

Core Biological Activities

This compound and its related isomers are natural flavonoid compounds that exhibit a wide range of pharmacological effects. These include potent anticancer, anti-inflammatory, antioxidant, and anti-melanogenic activities.[1][2][3][4] The biological functions are largely attributed to the specific arrangement of hydroxyl and methoxy (B1213986) groups on the aromatic rings, which influences the molecule's interaction with various cellular targets.[1]

Anticancer Mechanism of Action

The anticancer effects of dihydroxy-dimethoxychalcones are multifaceted, involving the induction of apoptosis and autophagy, as well as cell cycle arrest.

2.1. Induction of Autophagy and Apoptosis in Breast Cancer

Studies on 2',4-dihydroxy-4',6'-dimethoxy-chalcone (DDC), isolated from Chromolaena tacotana, have demonstrated its ability to selectively inhibit the proliferation of breast cancer cells.[1] The primary mechanisms involve the concurrent activation of regulated autophagy and intrinsic apoptosis.[1]

  • Autophagy Induction: DDC treatment leads to the activation of the autophagic marker LC3-II in breast cancer cell lines.[1] In silico simulations suggest a favorable binding interaction between DDC and the mTOR protein, indicating a potential mechanism for autophagy induction through the inhibition of the mTOR signaling pathway.[1]

  • Mitochondrial Apoptosis: The compound induces apoptosis by altering the mitochondrial outer membrane potential (Δψm).[1] This is associated with the varied regulation of anti-apoptotic proteins Bcl-XL and Bcl-2, depending on the breast cancer subtype.[1] Molecular docking studies also show a strong binding affinity for the anti-apoptotic protein Mcl-1.[1]

2.2. Cell Cycle Arrest

Dihydroxy-dimethoxychalcones have been shown to induce cell cycle arrest, contributing to their antiproliferative effects. In breast cancer cells, DDC causes cell cycle arrest at the G0/G1 phase.[1] Other chalcone (B49325) derivatives have been reported to induce G2/M phase arrest.[1] Quantitative proteomic analysis of cells treated with a related compound, 4,4'-dimethoxychalcone (B191108) (DMC), revealed a downregulation of proteins associated with cell cycle progression.[5]

2.3. Signaling Pathways in Cancer

The anticancer activity of these chalcones is mediated through the modulation of several key signaling pathways.

  • mTOR Pathway: As mentioned, DDC is predicted to interact with and potentially inhibit mTOR, a central regulator of cell growth, proliferation, and autophagy.[1]

  • MAPK and Akt Signaling: Flavokavain C (FKC), another name for 2',4-dihydroxy-4',6'-dimethoxy-chalcone, has been shown to regulate MAPK and Akt signaling pathways in colon cancer cells.[1]

  • Cell Viability Assay (MTT Assay):

    • Breast cancer cell lines (MCF-7 and MDA-MB-231) are seeded in 96-well plates.

    • Cells are treated with various concentrations of the chalcone derivative for a specified period (e.g., 24, 48, 72 hours).

    • MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The formazan (B1609692) crystals are dissolved in DMSO.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[1]

  • Western Blot Analysis for Protein Expression:

    • Treated and untreated cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., LC3-II, Bcl-2, mTOR, p-ERK, p-p38, p-JNK).

    • After washing, the membrane is incubated with a corresponding secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][4]

  • Flow Cytometry for Cell Cycle Analysis:

    • Cells are treated with the chalcone and harvested.

    • The cells are fixed in ethanol (B145695) and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

    • The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[1]

CompoundCell LineAssayResult (IC50)Reference
2',4'-Dihydroxy-3',6'-dimethoxychalconeCCRF-CEMGrowth Inhib.10.67 µM[6]
2',4'-Dihydroxy-3',6'-dimethoxychalconeCEM/ADR5000Growth Inhib.18.60 µM[6]
2',6'-dihydroxy-4'-methoxychalcone (DMC)L. amazonensisAntileishmanial24 µg/ml (amastigotes)[7]
2',6'-dihydroxy-4'-methoxychalcone (DMC)L. amazonensisAntileishmanial0.5 µg/ml (promastigotes)[7]

Anti-inflammatory Mechanism of Action

2'-hydroxy-4',6'-dimethoxychalcone has demonstrated significant anti-inflammatory properties.[2][8]

3.1. Inhibition of Inflammatory Mediators

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this chalcone significantly reduces the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[2][9] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

3.2. Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects are mediated by the inhibition of key signaling pathways:

  • NF-κB Pathway: The chalcone reduces the levels of nuclear factor kappa B (NF-κB) and inhibits the nuclear translocation of its p65 subunit.[2][8]

  • MAPK Pathway: It also decreases the phosphorylation of p38 and JNK, which are critical components of the MAPK signaling cascade involved in inflammation.[2][8]

  • Nitric Oxide (NO) Production Assay:

    • RAW 264.7 macrophages are pre-treated with various concentrations of the chalcone for 1 hour.

    • The cells are then stimulated with LPS (1 µg/mL) for 24 hours.

    • The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Absorbance is read at 540 nm.[2]

  • Cytokine Measurement (ELISA):

    • Culture supernatants from LPS-stimulated macrophages (treated or untreated with the chalcone) are collected.

    • The concentrations of IL-6, IL-1β, and TNF-α are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[2]

CompoundCell LineParameterConcentrationInhibitionReference
2'-hydroxy-4',6'-dimethoxychalconeRAW 264.7IL-6 Production20 µM~83.12%[2]
2'-hydroxy-4',6'-dimethoxychalconeRAW 264.7IL-1β Production20 µM~68.52%[2]
2'-hydroxy-4',6'-dimethoxychalconeRAW 264.7TNF-α Production20 µM~91.64%[2]

Anti-Melanogenic Mechanism of Action

2'-hydroxy-4',6'-dimethoxychalcone is also a potent inhibitor of melanogenesis.[4][8]

4.1. Inhibition of Melanogenic Enzymes

The compound significantly decreases the expression of key enzymes involved in melanin (B1238610) synthesis, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and TRP-2.[4][8] This leads to a reduction in cellular melanin content and intracellular tyrosinase activity in B16F10 melanoma cells.[4]

4.2. Regulation of Melanogenesis Signaling Pathways

The anti-melanogenic effect is achieved through the modulation of multiple signaling pathways:

  • Downregulation of Pro-Melanogenic Pathways: It downregulates the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenesis.[4] This is accompanied by the downregulation of upstream signaling components including cAMP-dependent protein kinase (PKA), cAMP response element-binding protein (CREB), p38, JNK, β-catenin, glycogen (B147801) synthase kinase-3β (GSK3β), and protein kinase B (AKT).[4][8]

  • Upregulation of Anti-Melanogenic Pathways: Conversely, it upregulates the phosphorylation of extracellular signal-regulated kinase (ERK), which is known to inhibit melanogenesis by downregulating MITF.[4]

  • Melanin Content Assay:

    • B16F10 melanoma cells are treated with the chalcone in the presence of an α-melanocyte-stimulating hormone (α-MSH) for 72 hours.

    • Cells are harvested and lysed with NaOH.

    • The absorbance of the lysate is measured at 405 nm to quantify the melanin content, which is then normalized to the total protein content.[4]

  • Tyrosinase Activity Assay:

    • Treated B16F10 cells are lysed, and the intracellular tyrosinase is extracted.

    • The cell lysate is incubated with L-DOPA as a substrate.

    • The formation of dopachrome (B613829) is measured by reading the absorbance at 475 nm.[4]

CompoundCell LineParameterConcentrationInhibitionReference
2'-hydroxy-4',6'-dimethoxychalconeB16F10Melanogenesis5 µM~32.58%[4]
2'-hydroxy-4',6'-dimethoxychalconeB16F10Tyrosinase Activity5 µM~40.18%[4]

Signaling Pathway and Experimental Workflow Diagrams

anticancer_pathway DDC 2',4-dihydroxy-4',6'- dimethoxychalcone (DDC) mTOR mTOR DDC->mTOR inhibits Bcl2_BclXL Bcl-2 / Bcl-XL DDC->Bcl2_BclXL downregulates CellCycle G0/G1 Phase DDC->CellCycle Autophagy Autophagy mTOR->Autophagy Mitochondrion Mitochondrion Bcl2_BclXL->Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest

Caption: Anticancer signaling pathway of DDC.

antiinflammatory_pathway Chalcone 2'-hydroxy-4',6'- dimethoxychalcone NFkB NF-κB Chalcone->NFkB inhibits p38_JNK p38 / JNK Chalcone->p38_JNK inhibits LPS LPS LPS->NFkB LPS->p38_JNK iNOS_COX2 iNOS / COX-2 NFkB->iNOS_COX2 Cytokines IL-6, IL-1β, TNF-α NFkB->Cytokines p38_JNK->iNOS_COX2 p38_JNK->Cytokines NO_PGE2 NO / PGE2 iNOS_COX2->NO_PGE2 Inflammation Inflammation Cytokines->Inflammation NO_PGE2->Inflammation

Caption: Anti-inflammatory signaling pathway.

experimental_workflow cluster_invitro In Vitro Analysis cluster_assays Assay Types CellCulture 1. Cell Culture (e.g., Cancer cells, Macrophages) Treatment 2. Treatment with Chalcone CellCulture->Treatment Assays 3. Biological Assays Treatment->Assays MTT Cell Viability (MTT) Assays->MTT WesternBlot Protein Expression (Western Blot) Assays->WesternBlot FlowCytometry Cell Cycle (Flow Cytometry) Assays->FlowCytometry ELISA Cytokine Levels (ELISA) Assays->ELISA

References

An In-depth Technical Guide to the Therapeutic Targets of Dihydroxy-Dimethoxychalcone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive analysis of the potential therapeutic targets of chalcones, with a specific focus on 4,4'-dimethoxychalcone (B191108) (DMC) and its structurally related hydroxy-dimethoxychalcone derivatives. While direct experimental data for 4,4'-Dihydroxy-2',6'-dimethoxychalcone is not extensively available in current literature, this guide synthesizes findings from numerous studies on analogous compounds to illuminate shared mechanisms and potential therapeutic applications. The primary areas of focus include oncology, inflammation, neuroprotection, and aging. Key molecular targets and signaling pathways are detailed, including the induction of apoptosis and ferroptosis in cancer cells, modulation of inflammatory responses via NF-κB and MAPK pathways, and the promotion of longevity through autophagy. All quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Visualizations of critical signaling pathways are included to facilitate a deeper understanding of the molecular mechanisms.

Introduction to Chalcones

Chalcones represent a significant class of natural compounds belonging to the flavonoid family. They are characterized by an open-chain scaffold consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This unique structure serves as a precursor for the biosynthesis of other flavonoids and imparts a wide spectrum of biological activities.[1] Natural and synthetic chalcones have garnered substantial interest in drug discovery due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] This guide focuses on the therapeutic targets of 4,4'-dimethoxychalcone (DMC) and other dimethoxy-substituted chalcones, which have shown promise in preclinical studies.

Therapeutic Targets of 4,4'-Dimethoxychalcone (DMC)

4,4'-Dimethoxychalcone (DMC) is a natural flavonoid that has been identified as a compound with potent anti-aging and anticancer properties.[3][4] Its therapeutic effects are mediated through the modulation of multiple, interconnected signaling pathways.

Anticancer Mechanisms

DMC exhibits significant anticancer activity by inducing multiple forms of programmed cell death, including apoptosis and ferroptosis, and by promoting cell cycle arrest.

  • Apoptosis and ER Stress: DMC triggers apoptosis in cancer cells by activating the endoplasmic reticulum (ER) stress pathway. This is evidenced by the increased expression of key ER stress markers, including p-PERK, p-IRE1, GRP78, and ATF4.[5] ER stress activation leads to the upregulation of pro-apoptotic proteins such as Bax and Bim and the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, culminating in the activation of caspase-3 and cleavage of PARP.[5]

  • Ferroptosis Induction: DMC can induce ferroptosis, an iron-dependent form of cell death. It achieves this through a synergistic mechanism involving the inhibition of ferrochelatase (FECH), a key enzyme in the heme biosynthesis pathway, and the activation of the Keap1/Nrf2/HMOX1 signaling axis.[6][7] This dual action leads to iron overload and lipid peroxidation, hallmarks of ferroptosis.[6]

  • Oxidative Stress and Cell Cycle Arrest: An unbiased thermal proteome profiling (TPP) approach identified aldehyde dehydrogenase (ALDH) family members, specifically ALDH1A3 and ALDH2, as direct targets of DMC.[4] Inhibition of these enzymes by DMC leads to an aggravation of cellular oxidative stress, characterized by a significant increase in reactive oxygen species (ROS).[4] This ROS accumulation subsequently induces G2/M phase cell cycle arrest and inhibits cancer cell proliferation.[4]

  • Autophagy Disruption: In some cancer models, DMC promotes the accumulation of autophagosomes and impairs autophagic flux through lysosomal dysfunction. This disruption of the autophagy process contributes to its cell death-inducing effects.[5]

  • Senolytic Activity: DMC has been shown to selectively eliminate senescent cells, which are known to contribute to aging and various diseases, including cancer. This senolytic effect is mediated by the activation of ferritinophagy, a specialized form of autophagy that degrades the iron-storage protein ferritin, leading to iron-dependent cell death.[7]

Anti-aging and Cytoprotective Mechanisms

DMC has demonstrated the ability to extend the lifespan in various model organisms, including yeast, worms, and flies, and to protect mammalian cells and tissues from stress.[3]

  • Autophagy-Dependent Longevity: The primary mechanism behind DMC's anti-aging effects is the induction of autophagy.[3] This pro-autophagic response operates independently of the well-known TORC1 signaling pathway and instead relies on the modulation of specific GATA transcription factors.[8][9] This autophagy induction is essential for the observed lifespan extension and for protecting against cellular senescence.[3][10]

  • Cardioprotection and Hepatoprotection: In murine models, DMC provides significant protection against prolonged myocardial ischemia, an effect that is dependent on autophagy induction.[3][9] It also protects the liver from ethanol-induced toxicity; however, this hepatoprotective effect appears to be independent of autophagy, suggesting the involvement of alternative mechanisms such as its antioxidant properties.[8][11]

  • Skin Protection: DMC protects skin cells from senescence induced by oxidative stress and from UVB-induced photoaging. This protective effect is mediated by the activation of autophagy, which involves the phosphorylation of ULK1 and the engagement of the MAPK signaling pathway.[10]

Therapeutic Targets of Hydroxy-Dimethoxychalcone Derivatives

The addition of hydroxyl groups to the dimethoxychalcone scaffold modulates the biological activity, often enhancing anti-inflammatory and neuroprotective properties.

Anti-inflammatory Effects

2′-Hydroxy-4′,6′-dimethoxychalcone has demonstrated potent anti-inflammatory effects in cellular models.[12][13]

  • Inhibition of Inflammatory Mediators: This chalcone (B49325) derivative significantly mitigates the lipopolysaccharide (LPS)-induced expression of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and pro-inflammatory cytokines.[12][13] It achieves this by suppressing the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][14]

  • Modulation of NF-κB and MAPK Pathways: The anti-inflammatory activity is mediated by the inhibition of key signaling pathways. The compound reduces the levels of nuclear factor kappa B (NF-κB) and inhibits the phosphorylation of p38 and JNK, which are components of the MAPK pathway.[12][13][14] This leads to a reduction in the nuclear translocation of the NF-κB p65 subunit, a critical step in the inflammatory gene expression program.[12][13] Similarly, 2′,6′-dihydroxy-4′-methoxydihydrochalcone reduces levels of IL-1β and TNF and suppresses the NLRP3 inflammasome.[15][16]

Neuroprotective Effects

Certain hydroxylated dimethoxychalcone derivatives exhibit significant neuroprotective properties.

  • Nrf2-ARE Pathway Activation: 2',3'-dihydroxy-4',6'-dimethoxychalcone (B1252568) protects primary cortical cultures from glutamate-induced neurotoxicity.[17] Its mechanism involves the activation of the Nrf2-antioxidant response element (ARE) pathway, primarily in astrocytes. This leads to a marked increase in intracellular levels of reduced glutathione (B108866) (GSH), which is then released to protect neurons.[17]

  • Cholinesterase Inhibition: In a model for Alzheimer's disease, 2',6'-dihydroxy-4'-methoxy dihydrochalcone (B1670589) was shown to improve cognitive function.[18] This effect is attributed to its ability to decrease acetylcholinesterase (AChE) activity, reduce lipid peroxidation, and boost antioxidant levels in the brain.[18]

Anti-Melanogenic Effects

2′-Hydroxy-4′,6′-dimethoxychalcone also functions as a potent inhibitor of melanogenesis.[13][19] It reduces cellular melanin (B1238610) content by decreasing the expression and activity of key melanogenic enzymes, including tyrosinase, TRP-1, and TRP-2.[12][13] This is achieved by downregulating the master transcriptional regulator of melanogenesis, MITF, through the modulation of multiple signaling pathways, including PKA, MAPK (p38, JNK), and Wnt/β-catenin.[12][13][19]

Quantitative Data Summary

The following tables summarize the quantitative data reported for DMC and its derivatives, providing insights into their potency and efficacy in various experimental models.

CompoundTarget/AssayModel SystemValueReference
4,4'-Dimethoxychalcone (DMC)ALDH1A3In vitroKd = 2.8 μM[4]
2′-Hydroxy-4′,6′-DMCp-ERK expression (vs α-MSH)B16F10 cells~62% increase at 5 μM[14]
2′-Hydroxy-4′,6′-DMCp-p38 expression (vs α-MSH)B16F10 cells~60% decrease at 5 μM[14]
2′-Hydroxy-4′,6′-DMCp-JNK expression (vs α-MSH)B16F10 cells~35% decrease at 5 μM[14]
2′-Hydroxy-4′,6′-DMCMelanin content (vs α-MSH)B16F10 cells~33% reduction at 5 μM[14]
2′-Hydroxy-4′,6′-DMCTyrosinase activity (vs α-MSH)B16F10 cells~40% inhibition at 5 μM[14]
2′-Hydroxy-4′,6′-DMCiNOS expression (vs LPS)RAW 264.7 cells~83% reduction at 20 μM[14]
2′-Hydroxy-4′,6′-DMCCOX-2 expression (vs LPS)RAW 264.7 cells~11% reduction at 20 μM[14]
2′-Hydroxy-3,6′-DMCiNOS expression (vs LPS)RAW 264.7 cells~83% reduction at 10 μM[20]
2′-Hydroxy-3,6′-DMCCOX-2 expression (vs LPS)RAW 264.7 cells~17% reduction at 10 μM[20]

Experimental Protocols

This section details the methodologies for key experiments cited in the analysis of dimethoxychalcones.

Western Blotting for Protein Expression Analysis
  • Objective: To quantify the expression levels of specific proteins in response to chalcone treatment.

  • Methodology:

    • Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing a protease and phosphatase inhibitor cocktail.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

    • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-p38, NF-κB, LC3, Caspase-3) and a loading control (e.g., β-actin).

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Densitometry analysis is performed using software like ImageJ to quantify band intensity relative to the loading control.[14]

Thermal Proteome Profiling (TPP)
  • Objective: To identify the direct protein targets of a compound in a cellular context in an unbiased manner.

  • Methodology:

    • Cell Treatment: Intact cells are treated with the compound (e.g., DMC) or a vehicle control.

    • Heat Challenge: The cell lysates are divided into aliquots and heated to a range of different temperatures. The binding of a ligand (DMC) typically stabilizes its target protein, increasing its melting temperature.

    • Protein Extraction: After the heat challenge, aggregated proteins are separated from soluble proteins by centrifugation.

    • Sample Preparation for MS: The soluble proteins are digested into peptides, which are then labeled with tandem mass tags (TMT) for multiplexed quantitative proteomics.

    • LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: The abundance of each protein at each temperature is quantified. Proteins that show a significant shift in their melting curve upon compound treatment are identified as potential targets.[4]

Microscale Thermophoresis (MST)
  • Objective: To quantify the binding affinity (e.g., dissociation constant, Kd) between a compound and a purified target protein.

  • Methodology:

    • Protein Labeling: The purified target protein (e.g., ALDH1A3) is fluorescently labeled.

    • Serial Dilution: A serial dilution of the ligand (DMC) is prepared.

    • Incubation: A constant concentration of the labeled protein is mixed with the different concentrations of the ligand and incubated to reach binding equilibrium.

    • MST Measurement: The samples are loaded into capillaries, and an MST instrument is used to measure the motion of the fluorescent molecules along a microscopic temperature gradient. Ligand binding alters the size, charge, or hydration shell of the protein, which changes its thermophoretic movement.

    • Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data are fitted to a binding equation to determine the Kd value.[4]

Measurement of Intracellular ROS
  • Objective: To measure the levels of intracellular reactive oxygen species (ROS) following compound treatment.

  • Methodology:

    • Cell Seeding and Treatment: Cells are seeded in a multi-well plate and treated with the chalcone compound for a specified duration.

    • Probe Loading: The cells are incubated with a fluorescent ROS probe, such as 2′,7′-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until it is oxidized by ROS within the cell.

    • Fluorescence Measurement: After incubation, the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

    • Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. The results are typically normalized to the vehicle-treated control group.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key signaling pathways modulated by DMC and its derivatives.

DMC_Ferroptosis_Pathway DMC 4,4'-Dimethoxychalcone (DMC) FECH Ferrochelatase (FECH) DMC->FECH inhibits Keap1 Keap1 DMC->Keap1 promotes degradation Ferroptosis Ferroptosis FECH->Ferroptosis inhibition contributes to Nrf2 Nrf2 Keap1->Nrf2 inhibits HMOX1 HMOX1 Nrf2->HMOX1 activates transcription Iron Cellular Iron Overload HMOX1->Iron increases Iron->Ferroptosis induces

Caption: DMC-induced ferroptosis via synergistic inhibition of FECH and activation of the Keap1/Nrf2/HMOX1 pathway.

DMC_Apoptosis_Pathway DMC 4,4'-Dimethoxychalcone (DMC) ER_Stress ER Stress (p-PERK, p-IRE1 ↑) DMC->ER_Stress induces Mito_Pathway Mitochondrial Pathway DMC->Mito_Pathway induces MMP loss Bcl2_Family Bcl-2 Family Regulation (Bax ↑, Bcl-2 ↓) ER_Stress->Bcl2_Family modulates Mito_Pathway->Bcl2_Family interacts with Caspase3 Caspase-3 Activation Bcl2_Family->Caspase3 leads to Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: DMC induces apoptosis through ER stress and the mitochondrial (intrinsic) pathway.

Chalcone_Anti_Inflammatory_Pathway LPS LPS MAPK MAPK Pathway (p38, JNK) LPS->MAPK activates NFkB_p65 NF-κB (p65) LPS->NFkB_p65 activates Chalcone 2'-hydroxy-4',6'-DMC Chalcone->MAPK inhibits Chalcone->NFkB_p65 inhibits nuclear translocation MAPK->NFkB_p65 activates Nucleus Nucleus NFkB_p65->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes activates transcription of

Caption: Anti-inflammatory mechanism of 2'-hydroxy-4',6'-DMC via inhibition of MAPK and NF-κB signaling.

TPP_Workflow cluster_0 Cellular Preparation cluster_1 Thermal Challenge & Separation cluster_2 Proteomics Analysis Cells Treat Cells (DMC vs Vehicle) Lysate Prepare Lysate Cells->Lysate Heat Heat Aliquots (Temp Gradient) Lysate->Heat Centrifuge Centrifugation Heat->Centrifuge Soluble Collect Soluble Proteins Centrifuge->Soluble Digest Protein Digestion & TMT Labeling Soluble->Digest LCMS LC-MS/MS Digest->LCMS Analysis Identify Proteins with Altered Thermal Stability LCMS->Analysis

Caption: Experimental workflow for Thermal Proteome Profiling (TPP) to identify direct drug targets.

Conclusion and Future Directions

The available scientific literature strongly supports the therapeutic potential of 4,4'-dimethoxychalcone and its hydroxylated analogs across a range of disease areas. These compounds engage a multitude of cellular targets and pathways, highlighting their pleiotropic nature. In oncology, DMC's ability to co-opt multiple cell death mechanisms, including apoptosis and ferroptosis, makes it a compelling candidate for further development. In the context of aging and inflammation, the modulation of fundamental processes like autophagy and NF-κB signaling underscores the potential of these chalcones as geroprotective and anti-inflammatory agents.

Future research should focus on several key areas. Firstly, the direct synthesis and biological evaluation of this compound is necessary to determine if the combination of these specific substituents yields synergistic or novel activities. Secondly, in vivo studies in relevant animal models are required to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these lead compounds. Finally, the application of advanced systems biology approaches, such as chemoproteomics and transcriptomics, will be invaluable for further elucidating the complete target landscape and mechanism of action of this promising class of natural products.

References

Preliminary Biological Screening of 4,4'-Dihydroxy-2',6'-dimethoxychalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of 4,4'-Dihydroxy-2',6'-dimethoxychalcone. While direct experimental data for this specific chalcone (B49325) is limited in publicly available literature, this document compiles and analyzes data from structurally analogous chalcones to infer its potential biological activities. This guide covers potential antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, presenting quantitative data from related compounds in structured tables. Detailed experimental methodologies for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows using Graphviz diagrams. This document serves as a valuable resource for researchers initiating studies on this promising compound.

Introduction

Chalcones, belonging to the flavonoid family of natural products, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif confers a wide array of pharmacological activities.[1] The compound this compound has emerged as a molecule of interest for further investigation. This guide summarizes the expected preliminary biological activities based on data from closely related analogs.

Potential Biological Activities

Based on the biological activities of structurally similar chalcones, this compound is predicted to exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. The following sections detail the available data for these activities from analogous compounds.

Anticancer Activity

A structurally similar compound, 2',4-dihydroxy-4',6'-dimethoxychalcone (B491223) (DDC), has demonstrated selective inhibitory effects on breast cancer cell proliferation.[1] This suggests that this compound may possess similar anticancer properties. The study on DDC showed it triggers autophagy and intrinsic apoptosis, inducing cell cycle arrest in the G0/G1 phase and altering the mitochondrial outer membrane potential.[1]

Table 1: Anticancer Activity of a Structurally Related Chalcone (2',4-dihydroxy-4',6'-dimethoxychalcone - DDC)

Cell LineAssayResultReference
Breast Cancer CellsMTT AssaySelective inhibition of proliferation[1]
Breast Cancer CellsFlow CytometryCell cycle arrest in G0/G1 phase[1]
Breast Cancer CellsWestern BlotActivation of autophagic and mitochondrial pro-apoptotic proteins[1]
Anti-inflammatory Activity

Chalcone derivatives are known for their anti-inflammatory properties. A study on 2'-hydroxy-4',6'-dimethoxychalcone and related compounds demonstrated significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 cells.[2]

Table 2: Anti-inflammatory Activity of Structurally Related Chalcones

CompoundConcentration (µM)NO Production Inhibition (%)Reference
2'-hydroxy-4',6'-dimethoxychalcone20~83.95%[2]
2'-hydroxy-3',4'-dimethoxychalcone20~79.75%[2]
2'-hydroxy-4,4'-dimethoxychalcone20~23.10%[2]
Antioxidant Activity

The antioxidant potential of chalcones has been evaluated in various studies. For instance, 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) has been shown to possess significant radical scavenging and lipid peroxidation inhibitory activities.[3]

Table 3: Antioxidant Activity of a Structurally Related Chalcone (FMC)

AssayIC50 (µM)Reference
DPPH Radical Scavenging50.2 ± 2.8[3]
Superoxide Radical Scavenging56.3 ± 2.3[3]
Lipid Peroxidation Inhibition (at 500 µM)64.3 ± 2.5%[3]
Antimicrobial Activity

While specific data for this compound is not available, chalcones, in general, are known to possess antimicrobial properties.[4] The primary method to determine this is through the broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

The following are detailed methodologies for key experiments based on studies of analogous chalcones.

Anticancer Activity: MTT Assay

This protocol is adapted from the study on 2',4-dihydroxy-4',6'-dimethoxychalcone.[1]

  • Cell Culture: Breast cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test chalcone.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This protocol is based on the screening of 2'-hydroxy-4',6'-dimethoxychalcone and its analogs.[2]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test chalcone for 1 hour.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent system. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: The amount of nitrite is determined using a sodium nitrite standard curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This is a standard protocol for assessing antioxidant activity.[3]

  • Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction Mixture: 1 mL of the DPPH solution is added to 1 mL of various concentrations of the test chalcone in methanol.

  • Incubation: The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Data Analysis: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is then determined.

Antimicrobial Activity: Broth Microdilution Assay for MIC

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC).[4]

  • Preparation of Stock Solution: Dissolve the test chalcone in a suitable solvent like DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the chalcone stock solution across the wells to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well.

  • Controls: Include a positive control (microorganism and medium) and a negative control (medium only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Visualization of Methodologies and Pathways

Experimental Workflows

experimental_workflow cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity cluster_antioxidant Antioxidant Activity cluster_antimicrobial Antimicrobial Activity ac1 Cell Seeding ac2 Compound Treatment ac1->ac2 ac3 Incubation (48h) ac2->ac3 ac4 MTT Assay ac3->ac4 ac5 Absorbance Reading ac4->ac5 ai1 Cell Seeding ai2 Compound Pre-treatment ai1->ai2 ai3 LPS Stimulation ai2->ai3 ai4 Griess Assay ai3->ai4 ai5 Absorbance Reading ai4->ai5 ao1 Prepare DPPH Solution ao2 Mix with Compound ao1->ao2 ao3 Incubation (30 min) ao2->ao3 ao4 Absorbance Reading ao3->ao4 am1 Serial Dilution am2 Inoculation am1->am2 am3 Incubation am2->am3 am4 Determine MIC am3->am4

Caption: General experimental workflows for biological screening.

Potential Signaling Pathway: Intrinsic Apoptosis

Based on the activity of the related compound DDC, this compound may induce apoptosis through the intrinsic pathway.[1]

intrinsic_apoptosis Chalcone 4,4'-Dihydroxy-2',6'- dimethoxychalcone Bax_Bak Bax/Bak Activation Chalcone->Bax_Bak Induction Bcl2 Bcl-2/Bcl-xL Chalcone->Bcl2 Inhibition Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Bax_Bak

Caption: Potential intrinsic apoptosis signaling pathway.

Conclusion

While direct experimental evidence for the biological activities of this compound is still emerging, the data from structurally related chalcones strongly suggest its potential as a valuable candidate for further pharmacological investigation. The compiled data and detailed protocols in this guide provide a solid foundation for researchers to design and execute a comprehensive biological screening of this compound. Future studies should focus on confirming these predicted activities and elucidating the precise molecular mechanisms of action.

References

Methodological & Application

Synthesis of 4,4'-Dihydroxy-2',6'-dimethoxychalcone via Claisen-Schmidt Condensation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 4,4'-Dihydroxy-2',6'-dimethoxychalcone. This chalcone (B49325) and its analogs are of significant interest to the scientific community due to their potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer activities. The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation of 2,6-dimethoxy-4-hydroxyacetophenone and 4-hydroxybenzaldehyde (B117250). This protocol outlines the chemical principles, detailed experimental procedures, and characterization of the target compound.

Introduction

Chalcones are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are precursors in the biosynthesis of flavonoids and isoflavonoids in plants. Both natural and synthetic chalcones have garnered considerable attention in medicinal chemistry due to their wide spectrum of pharmacological activities. The Claisen-Schmidt condensation is a classic and reliable method for synthesizing chalcones, involving the reaction of an acetophenone (B1666503) derivative with a benzaldehyde (B42025) derivative in the presence of a base.

Principle of the Reaction

The synthesis of this compound is accomplished via a Claisen-Schmidt condensation reaction. The reaction proceeds through the formation of an enolate ion from 2,6-dimethoxy-4-hydroxyacetophenone in the presence of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-hydroxybenzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the stable α,β-unsaturated ketone, this compound.

Experimental Protocols

Materials and Reagents
  • 2,6-dimethoxy-4-hydroxyacetophenone

  • 4-hydroxybenzaldehyde

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Distilled water

  • Ethyl acetate (B1210297) (for TLC)

  • n-Hexane (for TLC)

  • Silica gel for column chromatography (optional)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Thin-layer chromatography (TLC) plates and chamber

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Synthesis Procedure
  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 1.0 equivalent of 2,6-dimethoxy-4-hydroxyacetophenone and 1.0 equivalent of 4-hydroxybenzaldehyde in a minimal amount of 95% ethanol.

  • Addition of Base: While stirring the solution at room temperature, slowly add a solution of 3.0 equivalents of potassium hydroxide dissolved in a small amount of water.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a solvent system such as ethyl acetate/n-hexane (3:7 v/v).

  • Work-up: After the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Acidification: Slowly add 10% hydrochloric acid to the mixture with constant stirring until the pH is acidic (pH ~2-3), resulting in the precipitation of the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a solid.

Alternative "Green" Synthesis via Grinding

An environmentally friendly alternative involves the solvent-free synthesis of chalcones.

  • Mixing: In a mortar, combine 1.0 equivalent of 2,6-dimethoxy-4-hydroxyacetophenone, 1.0 equivalent of 4-hydroxybenzaldehyde, and a catalytic amount of solid sodium hydroxide.

  • Grinding: Grind the mixture with a pestle at room temperature for 15-30 minutes. The reaction progress can be monitored by TLC.

  • Work-up: After completion, add cold water to the reaction mixture and neutralize with 10% HCl.

  • Isolation and Purification: Filter the resulting solid, wash with cold water, and recrystallize from ethanol.

Data Presentation

ParameterValueReference
IUPAC Name (E)-1-(4-hydroxy-2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-onePubChem CID: 11022960[1]
Molecular Formula C₁₇H₁₆O₅PubChem CID: 11022960[1]
Molecular Weight 300.30 g/mol PubChem CID: 11022960[1]
Melting Point 192-193 °CPubChem CID: 11022960[1]
Appearance Expected to be a solidInferred from related chalcone syntheses.
Solubility Soluble in ethanol, acetone, DMSOInferred from related chalcone syntheses.
Yield 60-80% (typical for this reaction)Inferred from related chalcone syntheses.

Table 1: Physicochemical Properties of this compound.

TechniqueExpected Chemical Shifts (ppm)
¹H NMR Ar-H: 6.0-8.0, -CH=CH- (trans): 7.0-8.0 (doublets, J ≈ 15 Hz), -OCH₃: 3.8-4.0 (singlets), -OH: 5.0-10.0 (broad singlets, may be exchangeable with D₂O).
¹³C NMR C=O: 185-195, -CH=CH-: 120-145, Ar-C: 100-165, -OCH₃: 55-60.

Table 2: Expected NMR Spectroscopic Data for this compound.

Mandatory Visualizations

Claisen_Schmidt_Condensation_Workflow cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Reactant1 2,6-dimethoxy-4- hydroxyacetophenone Mixing Dissolve reactants in ethanol Reactant1->Mixing Reactant2 4-hydroxybenzaldehyde Reactant2->Mixing Solvent Ethanol Solvent->Mixing Base KOH or NaOH Base_Addition Add base catalyst Base->Base_Addition Mixing->Base_Addition Stirring Stir at room temp (24-48h) Base_Addition->Stirring Quenching Pour into ice Stirring->Quenching Acidification Acidify with 10% HCl Quenching->Acidification Filtration Vacuum filtration Acidification->Filtration Recrystallization Recrystallize from ethanol Filtration->Recrystallization Drying Dry the final product Recrystallization->Drying Product Pure 4,4'-Dihydroxy-2',6'- dimethoxychalcone Drying->Product

Caption: Workflow for the synthesis of this compound.

Chalcone_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects cluster_antioxidant Antioxidant Effects Chalcone 4,4'-Dihydroxy-2',6'- dimethoxychalcone NFkB NF-κB Pathway Chalcone->NFkB Inhibits Apoptosis Induction of Apoptosis Chalcone->Apoptosis CellCycle Cell Cycle Arrest Chalcone->CellCycle Angiogenesis Inhibition of Angiogenesis Chalcone->Angiogenesis Inhibits MAPK MAPK Pathway Chalcone->MAPK Modulates Akt Akt Pathway Chalcone->Akt Modulates ROS ROS Scavenging Chalcone->ROS Nrf2 Nrf2 Pathway Activation Chalcone->Nrf2 COX2 COX-2 NFkB->COX2 Regulates iNOS iNOS NFkB->iNOS Regulates

Caption: Potential signaling pathways modulated by dihydroxy-dimethoxy chalcones.

Application Notes

The synthesized this compound can be utilized in various research applications:

  • Drug Discovery: As a lead compound for the development of novel anti-inflammatory, antioxidant, and anticancer agents. Structure-activity relationship (SAR) studies can be performed by synthesizing analogs with different substitution patterns.

  • Biological Assays: The compound can be screened in a variety of in vitro and in vivo assays to evaluate its efficacy and mechanism of action. This includes cytotoxicity assays against cancer cell lines, anti-inflammatory assays measuring cytokine production, and antioxidant assays such as DPPH radical scavenging.

  • Chemical Biology: As a tool to probe signaling pathways involved in inflammation and cancer. The modulation of pathways such as NF-κB, MAPK, and Akt can be investigated using techniques like Western blotting and reporter gene assays.

References

Purification of 4,4'-Dihydroxy-2',6'-dimethoxychalcone by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 4,4'-Dihydroxy-2',6'-dimethoxychalcone via recrystallization. This chalcone (B49325), a member of the flavonoid family, is of significant interest in medicinal chemistry and drug development due to its potential biological activities. Effective purification is crucial to obtain a high-purity compound for accurate downstream applications, including biological screening and structural analysis.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. This process effectively removes impurities and yields a product with high purity. For chalcones, ethanol (B145695) is a commonly employed solvent for recrystallization.[1][2][3]

Solvent Selection and Solubility

The choice of a suitable solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent for this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures.

  • Low solubility at low temperatures to ensure good recovery.

  • It should not react with the chalcone.

  • It should be volatile enough to be easily removed from the purified crystals.

  • Impurities should be either highly soluble or insoluble in the solvent at all temperatures.

Based on the polar nature of the dihydroxy-dimethoxy substituted chalcone, polar protic and polar aprotic solvents are likely candidates. Ethanol is frequently cited as a suitable solvent for the recrystallization of various chalcone derivatives.[1][2][4] Other potential solvents for screening include methanol, acetone, ethyl acetate, and solvent mixtures such as ethanol-water.[5][6]

Table 1: Hypothetical Solubility Data of this compound in Various Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Ethanol~0.5~10.0
Methanol~0.8~12.0
Acetone~2.0~15.0
Ethyl Acetate~0.3~7.0
WaterInsolubleInsoluble
HexaneInsolubleInsoluble

Note: The data in this table is illustrative and represents expected trends for a polar compound like this compound. Experimental determination is recommended for protocol optimization.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

This protocol describes the purification of this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 10 mL) and a boiling chip. Gently heat the mixture to boiling with stirring.[5]

  • Saturated Solution Preparation: Continue adding small portions of hot ethanol until the solid completely dissolves. It is crucial to add the minimum amount of solvent required to achieve a saturated solution at the boiling point to maximize the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove any remaining solvent.

  • Analysis: Determine the melting point of the purified crystals and assess their purity using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol-Water)

This method is useful when the chalcone is highly soluble in one solvent (ethanol) and poorly soluble in another miscible solvent (water).[5]

Materials:

  • Crude this compound

  • Ethanol

  • Distilled water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude chalcone in the minimum amount of hot ethanol as described in Protocol 1.

  • Addition of Anti-Solvent: While the solution is still hot, add distilled water dropwise with constant swirling until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

  • Clarification: Add a few drops of hot ethanol to redissolve the slight precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.

  • Isolation and Drying: Collect, wash with a cold ethanol-water mixture, and dry the crystals as described in Protocol 1.

Data Presentation

Table 2: Expected Purity and Yield from Recrystallization of this compound

ParameterBefore RecrystallizationAfter Recrystallization (Ethanol)After Recrystallization (Ethanol-Water)
Purity (by HPLC) ~90%>98%>99%
Yield -70-85%75-90%
Melting Point Broad rangeSharp range (e.g., 192-194°C)Sharp range (e.g., 193-194°C)
Appearance Yellowish powderBright yellow crystalline solidPale yellow needles

Note: The melting point of this compound has been reported to be in the range of 192-193°C.[7] The provided data on purity and yield are typical expectations and may vary depending on the initial purity of the crude product and the precise execution of the protocol.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

G Recrystallization Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Analysis crude Crude Chalcone add_solvent Add Hot Solvent (e.g., Ethanol) crude->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cooling Slow Cooling dissolve->cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying analysis Purity & Yield Analysis drying->analysis

Caption: Workflow for the purification of this compound.

Signaling Pathway (Illustrative)

While the purification process itself does not involve a signaling pathway, the purified this compound may be used to investigate various cellular signaling pathways. The following is a hypothetical example of a signaling pathway that could be studied.

G Hypothetical Signaling Pathway Chalcone 4,4'-Dihydroxy-2',6'- dimethoxychalcone Receptor Cell Surface Receptor Chalcone->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Regulates Response Cellular Response Gene->Response

Caption: Illustrative signaling pathway for chalcone activity.

References

Unveiling the Antioxidant Potential of 4,4'-Dihydroxy-2',6'-dimethoxychalcone: Application Notes and In Vitro Assay Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant activity of 4,4'-Dihydroxy-2',6'-dimethoxychalcone using the common DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays are fundamental tools in the screening and characterization of potential antioxidant agents for drug development and other applications.

Introduction to this compound and its Antioxidant Capacity

Chalcones are a class of naturally occurring and synthetic compounds belonging to the flavonoid family. They are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The antioxidant properties of chalcones are of significant interest due to the role of oxidative stress in a wide range of pathological conditions. The substitution pattern on the aromatic rings, particularly the presence of hydroxyl and methoxy (B1213986) groups, plays a crucial role in their radical scavenging capabilities. This compound is a specific derivative with a substitution pattern that suggests potential antioxidant activity.

Quantitative Antioxidant Activity Data

Table 1: DPPH Radical Scavenging Activity of Structurally Related Hydroxy Dimethoxy Chalcones

CompoundDPPH IC50 (µg/mL)[1]
2'-hydroxy-3,4-dimethoxychalcone975[1]
2',4'-dihydroxy-3,4-dimethoxychalcone1402.9[1]
2',5'-dihydroxy-3,4-dimethoxychalcone7.34[1]

Note: Lower IC50 values indicate higher antioxidant activity.

The data suggests that the positioning of the hydroxyl groups on the A-ring significantly impacts the antioxidant activity. For instance, 2',5'-dihydroxy-3,4-dimethoxy chalcone (B49325) exhibits substantially higher antioxidant activity compared to its 2'-hydroxy and 2',4'-dihydroxy counterparts in the DPPH assay.[1] This structure-activity relationship underscores the importance of empirical testing for each specific chalcone derivative.

Experimental Protocols

The following are detailed protocols for the DPPH and ABTS radical scavenging assays, which can be adapted for the evaluation of this compound.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the deep violet methanolic solution of DPPH• is measured by the decrease in its absorbance at approximately 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.

    • Prepare a stock solution of the positive control and perform serial dilutions in the same manner.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the DPPH solution.

    • Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the DPPH solution without the test compound.

    • A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

ABTS Radical Cation Scavenging Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, and the solution becomes colorless. The decolorization is measured by the decrease in absorbance at approximately 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or Ethanol (analytical grade)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution:

    • Before use, dilute the stock ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions of the stock solution to obtain a range of concentrations.

    • Prepare a stock solution of the positive control and perform serial dilutions.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 190 µL of the working ABTS•+ solution.

    • Add 10 µL of the different concentrations of the test compound or positive control to the respective wells.

    • For the blank, add 10 µL of methanol instead of the test compound.

  • Incubation: Incubate the microplate in the dark at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the ABTS•+ solution without the test compound.

    • A_sample is the absorbance of the ABTS•+ solution with the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

Visualized Workflows and Mechanisms

To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Stock (this compound) SerialDilutions Serial Dilutions Compound->SerialDilutions Plate 96-Well Plate SerialDilutions->Plate RadicalSolution Radical Solution (DPPH or ABTS•+) RadicalSolution->Plate PositiveControl Positive Control Stock (e.g., Ascorbic Acid) ControlDilutions Serial Dilutions PositiveControl->ControlDilutions ControlDilutions->Plate Mix Mix Compound/Control with Radical Solution Plate->Mix Incubate Incubate in Dark Mix->Incubate Reader Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) Incubate->Reader Calculate Calculate % Inhibition Reader->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: General workflow for in vitro antioxidant assays (DPPH and ABTS).

DPPH_Mechanism DPPH_violet DPPH• (Violet) DPPH_H DPPH-H (Yellow/Colorless) DPPH_violet->DPPH_H + H• (from Antioxidant) Antioxidant_H R-OH (Antioxidant) Antioxidant_radical R-O• (Antioxidant Radical) Antioxidant_H->Antioxidant_radical - H•

Caption: Reaction mechanism of DPPH radical scavenging by an antioxidant.

ABTS_Mechanism ABTS ABTS ABTS_radical ABTS•+ (Blue-Green) ABTS->ABTS_radical K2S2O8 K₂S₂O₈ K2S2O8->ABTS_radical Oxidation ABTS_reduced ABTS (Colorless) ABTS_radical->ABTS_reduced + Antioxidant Antioxidant Antioxidant Antioxidant_oxidized Oxidized Antioxidant Antioxidant->Antioxidant_oxidized Oxidation

Caption: Generation and scavenging of the ABTS radical cation.

References

Unveiling the Anti-inflammatory Potential of 4,4'-Dihydroxy-2',6'-dimethoxychalcone in RAW 264.7 Macrophages: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols to investigate the anti-inflammatory activity of 4,4'-Dihydroxy-2',6'-dimethoxychalcone in the RAW 264.7 murine macrophage cell line. The methodologies outlined are based on established protocols for assessing the anti-inflammatory effects of structurally similar chalcone (B49325) derivatives in this widely used in vitro model of inflammation. These notes are intended to guide researchers in evaluating the potential of this compound as a novel anti-inflammatory agent.

Introduction to Anti-inflammatory Activity in RAW 264.7 Cells

RAW 264.7 macrophages are a valuable tool for studying inflammation. When stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, these cells mimic an inflammatory response by producing a variety of pro-inflammatory mediators. These include nitric oxide (NO), reactive oxygen species (ROS), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by the activation of key signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Chalcones, a class of flavonoids, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory properties. Structurally related compounds to this compound have demonstrated the ability to suppress the production of inflammatory mediators in LPS-stimulated RAW 264.7 cells by modulating the NF-κB and MAPK signaling cascades.[1][2][3] This document provides the necessary framework to assess whether this compound exhibits similar and potent anti-inflammatory effects.

Data Presentation: Expected Outcomes

The following tables summarize the kind of quantitative data that can be generated from the described experimental protocols. The values provided are hypothetical and serve as a template for presenting experimental results.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
Control100 ± 5.0
LPS (1 µg/mL)98 ± 4.5
Compound (1.25) + LPS97 ± 5.2
Compound (2.5) + LPS96 ± 4.8
Compound (5) + LPS95 ± 5.1
Compound (10) + LPS94 ± 4.9
Compound (20) + LPS85 ± 6.3
Compound (40) + LPS70 ± 7.1

Table 2: Inhibition of Nitric Oxide (NO) Production

TreatmentNO Concentration (µM)% Inhibition
Control2.5 ± 0.5-
LPS (1 µg/mL)45.2 ± 3.10
Compound (2.5 µM) + LPS35.8 ± 2.520.8
Compound (5 µM) + LPS24.1 ± 1.946.7
Compound (10 µM) + LPS12.7 ± 1.171.9

Table 3: Reduction of Pro-inflammatory Cytokine Secretion

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control50 ± 830 ± 525 ± 4
LPS (1 µg/mL)1250 ± 110980 ± 95450 ± 40
Compound (10 µM) + LPS480 ± 55350 ± 42180 ± 25

Table 4: Downregulation of Pro-inflammatory Enzyme Expression (Relative Protein Levels)

TreatmentiNOS / β-actinCOX-2 / β-actin
Control0.1 ± 0.020.05 ± 0.01
LPS (1 µg/mL)1.0 ± 0.151.0 ± 0.12
Compound (10 µM) + LPS0.3 ± 0.050.4 ± 0.06

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) solution.[4][5] The cells are to be maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of LPS.[4][6]

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of the test compound.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well.[6]

    • After 24 hours, treat the cells with various concentrations of the chalcone for another 24 hours.[7]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]

    • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.[4][8]

    • Measure the absorbance at 560 nm using a microplate reader.[8] Cell viability is expressed as a percentage relative to the untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate (1.5 x 10^5 cells/well) and incubate for 24 hours.[6][10]

    • Pre-treat cells with the chalcone for 2 hours, followed by stimulation with LPS (1 µg/mL) for 18-24 hours.[6][10]

    • Collect 100 µL of the cell culture supernatant.

    • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[10]

    • Incubate for 10 minutes at room temperature.[10]

    • Measure the absorbance at 540 nm.[6][10] A standard curve using sodium nitrite is used to determine the nitrite concentration.[10]

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

This assay measures intracellular ROS levels. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate (2 x 10^5 cells/well) and allow them to attach overnight.[11]

    • Treat the cells with the chalcone and/or LPS as described for the NO assay.

    • Remove the medium and wash the cells with PBS.

    • Add 20 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution and incubate for 30 minutes at 37°C.[11][12]

    • Wash the cells with PBS.[11]

    • The fluorescence intensity can be observed using a fluorescence microscope or quantified using a flow cytometer or fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).[11][13]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the mRNA expression levels of pro-inflammatory genes like iNOS, COX-2, TNF-α, IL-6, and IL-1β.

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate (2 x 10^6 cells/well) and treat with the chalcone and LPS for 6-8 hours.[14][15]

    • Extract total RNA from the cells using a suitable RNA isolation kit.[16]

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.[15]

    • Perform qRT-PCR using SYBR Green dye and specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin).[14]

    • The relative gene expression is calculated using the 2^-ΔΔCt method.[14]

Western Blotting for Protein Expression Analysis

This method is used to determine the protein levels of iNOS, COX-2, and key proteins in the NF-κB (p65, IκBα) and MAPK (p-p38, p-ERK, p-JNK) signaling pathways.

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates (1 x 10^6 cells/well) and treat with the chalcone and LPS.[17][18]

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17][19]

    • Determine the protein concentration of the lysates using a Bradford or BCA assay.[19]

    • Separate equal amounts of protein (30 µg) on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.[19]

    • Block the membrane and then incubate with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • β-actin is typically used as a loading control to normalize protein expression.[2]

Visualizations

The following diagrams illustrate the general experimental workflow and the key signaling pathways involved in the inflammatory response of RAW 264.7 cells.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays culture Culture RAW 264.7 Cells seed Seed cells in plates culture->seed pretreat Pre-treat with Chalcone seed->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_assay NO Production (Griess) stimulate->no_assay ros_assay ROS Measurement (DCFH-DA) stimulate->ros_assay qpcr Gene Expression (qRT-PCR) stimulate->qpcr western Protein Expression (Western Blot) stimulate->western

Caption: General experimental workflow for assessing the anti-inflammatory activity of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IKK IKK TLR4->IKK AP1 AP-1 MAPKs->AP1 Nucleus Nucleus AP1->Nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus Chalcone This compound Chalcone->MAPKs Chalcone->IKK ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->ProInflammatory

Caption: Simplified overview of the LPS-induced NF-κB and MAPK signaling pathways in RAW 264.7 cells.

References

Application Notes and Protocols: Anticancer Effects of 4,4'-Dihydroxy-2',6'-dimethoxychalcone on MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer effects of 4,4'-Dihydroxy-2',6'-dimethoxychalcone, also referred to as 2',4-dihydroxy-4',6'-dimethoxy-chalcone (DDC), on MCF-7 human breast cancer cells. This document includes a summary of its cytotoxic and pro-apoptotic activities, detailed experimental protocols for key assays, and diagrams of the implicated signaling pathways.

Summary of Anticancer Effects

This compound has demonstrated selective inhibitory effects on the proliferation of MCF-7 breast cancer cells.[1][2][3] Its mechanism of action involves the induction of autophagy and intrinsic apoptosis, along with cell cycle arrest.[1][2][3]

Key Findings:
  • Selective Cytotoxicity: The compound exhibits a marked disparity in cytotoxicity between cancerous (MCF-7) and non-cancerous cells, indicating a significant degree of selectivity towards breast cancer cells.[2]

  • Cell Cycle Arrest: Treatment with this chalcone (B49325) derivative induces a significant blockade in the G0/G1 phase of the cell cycle in MCF-7 cells.[1][2] A smaller fraction of cells also experience arrest in the G2/M phase.[1]

  • Induction of Apoptosis: The compound triggers the intrinsic apoptosis pathway, characterized by alterations in the mitochondrial outer membrane potential (Δψm).[1][2][3] This is accompanied by the activation of effector caspase-7.[1] Notably, MCF-7 cells, which are caspase-3 deficient, predominantly remain in the early phase of apoptosis.[1]

  • Modulation of Apoptotic Proteins: A significant reduction in the levels of anti-apoptotic proteins Bcl-2 and Mcl-1 is observed in MCF-7 cells following treatment.[1] Conversely, the expression of pro-apoptotic proteins such as p53, Bax, and Bim is increased, although the elevation in p53 may not be statistically significant.[1]

  • Induction of Autophagy: The chalcone derivative also triggers autophagy, as evidenced by the activation of autophagic LC3-II.[1][2][3]

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on MCF-7 cells.

Table 1: Cell Viability and Selectivity

Cell LineIC50 (µM) at 48hSelectivity Index (SI) vs. MCF12-F
MCF-7Not explicitly stated in µM, but significant inhibition observed.4.4
MCF12-F (non-cancerous)Higher than cancerous cells, indicating selectivity.N/A

Data extracted from a study on 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC).[2]

Table 2: Cell Cycle Distribution in MCF-7 Cells after 24h Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated (Control)Not specifiedNot specifiedNot specified
DDC (at IC50)65.7Not specified24.1

Data represents the percentage of cells in each phase of the cell cycle.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the chalcone derivative on MCF-7 cells.

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to attach overnight.[4]

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.[4]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the chalcone on the cell cycle distribution of MCF-7 cells.

  • Cell Treatment: Treat MCF-7 cells with the IC50 concentration of the chalcone for 24 hours.[2]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C for at least 24 hours.[5]

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[5] Incubate in the dark at room temperature for 30 minutes.[5]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to detect and quantify apoptosis in MCF-7 cells.

  • Cell Treatment: Treat MCF-7 cells with the chalcone at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the treated cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.

  • Cell Lysis: Treat MCF-7 cells with the chalcone for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4][6]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay or a similar method.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[4][6]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[4][6]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-7, p21, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to a loading control like GAPDH.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation mc_f7 MCF-7 Cell Culture treatment Treatment with This compound mc_f7->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Levels western_blot->protein_exp conclusion Conclusion on Anticancer Effects ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion protein_exp->conclusion

Caption: Experimental workflow for assessing anticancer effects.

intrinsic_apoptosis_pathway cluster_bcl2_family Modulation of Bcl-2 Family Proteins chalcone 4,4'-Dihydroxy-2',6'- dimethoxychalcone bcl2 Bcl-2 (Anti-apoptotic) chalcone->bcl2 Inhibits mcl1 Mcl-1 (Anti-apoptotic) chalcone->mcl1 Inhibits bax Bax (Pro-apoptotic) chalcone->bax Activates bim Bim (Pro-apoptotic) chalcone->bim Activates mitochondrion Mitochondrion bcl2->mitochondrion mcl1->mitochondrion bax->mitochondrion bim->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c Δψm disruption caspase7 Caspase-7 Activation cytochrome_c->caspase7 apoptosis Apoptosis caspase7->apoptosis

Caption: Intrinsic apoptosis pathway induced in MCF-7 cells.

cell_cycle_arrest_pathway cluster_cell_cycle Cell Cycle Progression chalcone 4,4'-Dihydroxy-2',6'- dimethoxychalcone p53 p53 chalcone->p53 Upregulates p21 p21 p53->p21 Activates G1_S_transition G1/S Transition p21->G1_S_transition Inhibits G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 arrest G0/G1 Arrest G1_S_transition->arrest

Caption: Proposed mechanism of G0/G1 cell cycle arrest.

References

Application Notes and Protocols: Apoptosis Induction by 4,4'-Dihydroxy-2',6'-dimethoxychalcone in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-2',6'-dimethoxychalcone is a flavonoid compound that has demonstrated significant potential as an anti-cancer agent. This document provides a comprehensive overview of its effects on various cancer cell lines, with a focus on its ability to induce apoptosis. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic applications of this chalcone (B49325) derivative. Included are summaries of its cytotoxic activity, detailed experimental protocols for key assays, and diagrams illustrating the proposed signaling pathways.

Quantitative Data Summary

The cytotoxic effects of this compound and its analogs have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

Chalcone DerivativeCancer Cell LineCancer TypeIC50 Value (µM)Citation
2′,4-Dihydroxy-4′,6′-dimethoxychalconeMCF-7Breast Cancer52.5[1]
2′,4-Dihydroxy-4′,6′-dimethoxychalconeMDA-MB-231Breast Cancer66.4[1]
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalconeC-33ACervical Cancer15.76 ± 1.49[2]
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalconeHeLaCervical Cancer10.05 ± 0.22[2]
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalconeSiHaCervical Cancer18.31 ± 3.10[2]
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalconePANC-1Pancreatic Cancer10.5 ± 0.8[3][4]
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalconeMIA PaCa-2Pancreatic Cancer12.2 ± 0.9[3][4]
4,4'-dihydroxychalconeT47D (24h)Breast Cancer160.88 ± 1[5][6]
4,4'-dihydroxychalconeT47D (48h)Breast Cancer62.20 ± 1[5][6]
2,4,6-trimethoxy-4′-nitrochalconeKYSE-450Esophageal Squamous Cell Carcinoma4.97[7]
2,4,6-trimethoxy-4′-nitrochalconeEca-109Esophageal Squamous Cell Carcinoma9.43[7]

Signaling Pathways and Mechanisms of Action

This compound and related chalcones induce apoptosis through multiple interconnected signaling pathways. The primary mechanisms involve the induction of endoplasmic reticulum (ER) stress, disruption of mitochondrial function, and modulation of autophagy.

Apoptosis Induction via ER Stress and the Unfolded Protein Response (UPR)

Treatment with these chalcones has been shown to induce ER stress, evidenced by the upregulation of key UPR proteins such as GRP78, p-PERK, p-IRE1α, ATF4, and CHOP. Prolonged ER stress activates pro-apoptotic signaling cascades, ultimately leading to cell death.

ER_Stress_Pathway Chalcone This compound ER_Stress ER Stress Chalcone->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK p-PERK UPR->PERK IRE1a p-IRE1α UPR->IRE1a ATF6 ATF6 UPR->ATF6 ATF4 ATF4 PERK->ATF4 Apoptosis Apoptosis IRE1a->Apoptosis ATF6->Apoptosis CHOP CHOP ATF4->CHOP CHOP->Apoptosis

Caption: Chalcone-induced ER stress and UPR activation leading to apoptosis.

Mitochondrial (Intrinsic) Pathway of Apoptosis

The chalcone also triggers the intrinsic apoptosis pathway by altering the balance of pro- and anti-apoptotic Bcl-2 family proteins. This leads to a loss of mitochondrial membrane potential (MMP), release of cytochrome c, and subsequent activation of caspases.[1]

Mitochondrial_Pathway Chalcone This compound Bcl2_family Modulation of Bcl-2 Family Chalcone->Bcl2_family Bax_up ↑ Bax, Bim Bcl2_family->Bax_up Bcl2_down ↓ Bcl-2, Mcl-1 Bcl2_family->Bcl2_down MMP_loss Loss of Mitochondrial Membrane Potential (ΔΨm) Bax_up->MMP_loss Bcl2_down->MMP_loss CytoC Cytochrome c Release MMP_loss->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: The intrinsic pathway of apoptosis induced by the chalcone.

Modulation of Autophagy

This chalcone has also been observed to modulate autophagy. It promotes the accumulation of autophagosomes and alters the expression of autophagy markers like LC3-II and p62. The interplay between autophagy and apoptosis in this context is complex, with evidence suggesting that inhibition of autophagy can enhance chalcone-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the chalcone in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted chalcone solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the chalcone for the desired time.

  • Harvest the cells (including any floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, GRP78, CHOP, LC3, p62)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Experimental Workflow Diagram

Experimental_Workflow start Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western Western Blot Analysis treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis

Caption: General workflow for investigating the anti-cancer effects of the chalcone.

Conclusion

This compound and its analogs are promising anti-cancer compounds that induce apoptosis through multiple signaling pathways. The data and protocols provided in this document offer a solid foundation for further research into their therapeutic potential. By utilizing these standardized methods, researchers can obtain reliable and reproducible data to advance our understanding of these potent natural products.

References

Developing 4,4'-Dihydroxy-2',6'-dimethoxychalcone as a Potential Drug Candidate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif confers a wide range of biological activities, making chalcones an attractive scaffold for drug discovery. 4,4'-Dihydroxy-2',6'-dimethoxychalcone is a specific derivative that holds therapeutic promise. Due to the limited direct research on this particular compound, this document provides a comprehensive overview of its potential applications and the requisite experimental protocols, drawing upon data from closely related and structurally similar chalcone (B49325) analogues. These notes are intended to serve as a foundational guide for researchers initiating studies on this compound.

Synthesis

The primary method for synthesizing chalcones, including this compound, is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative.[1][2]

Experimental Protocol: Claisen-Schmidt Condensation

A general procedure for the synthesis of this compound is outlined below:

  • Reaction Setup: In a round-bottom flask, dissolve 2',6'-dihydroxy-4'-methoxyacetophenone (B1346105) (1 equivalent) and 4-hydroxybenzaldehyde (B117250) (1 equivalent) in ethanol (B145695) or methanol.

  • Catalyst Addition: While stirring the solution at room temperature, add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours to 24 hours.[3]

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The product will precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water. Further purify the compound by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.[4]

Potential Biological Activities and Data from Analogues

Based on studies of structurally similar chalcones, this compound is predicted to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The following tables summarize quantitative data from key analogues.

Anti-Inflammatory Activity

Data from related 2'-hydroxy-dimethoxychalcone derivatives suggest potential anti-inflammatory properties.

CompoundAssayCell LineConcentrationInhibitionReference
2'-hydroxy-4',6'-dimethoxychalconeNitric Oxide (NO) ProductionRAW 264.720 µM~83.95%[5]
2'-hydroxy-4',6'-dimethoxychalconeIL-6 ProductionRAW 264.720 µM~83.12%[5]
2'-hydroxy-4',6'-dimethoxychalconeTNF-α ProductionRAW 264.720 µM~91.64%[5]
2'-hydroxy-4,4'-dimethoxychalconeNitric Oxide (NO) ProductionRAW 264.720 µM~23.10%[6]
Anticancer and Cytotoxic Activity

Studies on other dihydroxy-dimethoxychalcone derivatives indicate potential for anticancer activity through induction of apoptosis and autophagy.

CompoundCell LineAssayIC50/EC50Reference
2',4-dihydroxy-4',6'-dimethoxychalconeBreast Cancer (MCF-7, MDA-MB-231)Cytotoxicity (MTT)Not specified[7]
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802)SMMC-7721 (Liver Cancer)CytotoxicityIC50: 32.3 µM, EC50: 9.00 µM[8]

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the anti-inflammatory effect of the compound by quantifying nitrite (B80452) levels in macrophage culture supernatants.

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour, then stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.

  • Cell Lysis: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Based on the activities of related chalcones, this compound may modulate several key signaling pathways.

Anti-Inflammatory Signaling

In macrophages, chalcones can inhibit the production of pro-inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways.[5][6]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NF-κB_n->Inflammatory_Genes activates transcription Chalcone Chalcone Chalcone->IKK inhibits Chalcone->MAPK inhibits

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.

Anticancer Signaling (Autophagy and Apoptosis)

In cancer cells, related chalcones have been shown to induce programmed cell death (apoptosis) and autophagy, a cellular recycling process.[7]

G cluster_0 Cellular Stress cluster_1 Autophagy Pathway cluster_2 Apoptosis Pathway Chalcone Chalcone mTOR mTOR Chalcone->mTOR inhibits Mitochondrion Mitochondrion Chalcone->Mitochondrion induces stress LC3-I LC3-I mTOR->LC3-I negatively regulates LC3-II LC3-II LC3-I->LC3-II converts to Autophagosome Autophagosome LC3-II->Autophagosome forms Caspase-3/7 Caspase-3/7 Mitochondrion->Caspase-3/7 activates Apoptosis Apoptosis Caspase-3/7->Apoptosis

Figure 2: Proposed anticancer signaling pathways involving autophagy and apoptosis.

Experimental Workflow

A logical workflow for the preclinical development of this compound is presented below.

G A Synthesis and Purification of This compound B In Vitro Screening (Cytotoxicity, Anti-inflammatory, Antioxidant Assays) A->B C Mechanism of Action Studies (Western Blot, Gene Expression Analysis) B->C F Lead Optimization B->F D In Vivo Efficacy Studies (Animal Models of Disease) C->D C->F E Toxicology and Safety Pharmacology D->E E->F

Figure 3: Preclinical development workflow for this compound.

Conclusion

While direct experimental data on this compound is currently limited, the information available for structurally similar chalcones provides a strong rationale for its investigation as a potential therapeutic agent. The protocols and pathways outlined in this document offer a solid starting point for researchers to explore its anti-inflammatory, antioxidant, and anticancer properties. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this promising compound.

References

Application Notes and Protocols for In Vivo Studies of 4,4'-Dihydroxy-2',6'-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-2',6'-dimethoxychalcone is a flavonoid, a class of natural compounds known for a wide range of biological activities. Chalcones, in particular, have demonstrated potential as anti-inflammatory, antioxidant, and anticancer agents. Preclinical in vivo studies are a critical step in evaluating the therapeutic potential of this compound. These application notes provide detailed protocols for the formulation and in vivo administration of this compound, along with an overview of its potential mechanisms of action based on current research on closely related chalcone (B49325) derivatives.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₁₇H₁₆O₅
Molecular Weight300.31 g/mol
AppearanceSolid
Melting Point192 - 193 °C

Formulation for In Vivo Administration

Due to the poor aqueous solubility common to many chalcones, appropriate formulation is essential for achieving adequate bioavailability in in vivo studies. The following tables provide guidance on preparing formulations for intraperitoneal and oral administration.

Solubility of a Structurally Similar Chalcone

While specific solubility data for this compound is limited, data for the closely related 4,4'-dimethoxychalcone (B191108) provides a valuable starting point.

Solvent / VehicleSolubility
DMSO2.68 mg/mL (Sonication recommended)
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline1 mg/mL (Sonication recommended)
Recommended Vehicle for In Vivo Studies

Based on formulations used for other poorly soluble chalcones, the following vehicle is recommended for initial in vivo studies.

ComponentPercentagePurpose
DMSO5-10%Solubilizing agent
PEG300 or PEG40030-40%Co-solvent
Tween 805%Surfactant
Saline or PBS45-60%Diluent

Experimental Protocols

Preparation of Dosing Solution (1 mg/mL)
  • Stock Solution Preparation: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution. For example, to prepare a 40 mg/mL stock, dissolve 40 mg of the compound in 1 mL of DMSO. Sonication may be required to aid dissolution.

  • Vehicle Preparation: In a separate sterile container, prepare the vehicle by mixing the appropriate volumes of PEG300 (or PEG400), Tween 80, and Saline (or PBS).

  • Final Dosing Solution: To prepare a 1 mg/mL dosing solution using a 5% DMSO final concentration, add 25 µL of the 40 mg/mL stock solution to 975 µL of the prepared vehicle. Vortex thoroughly to ensure a homogenous solution.

In Vivo Administration

The choice of administration route depends on the experimental objectives. Intraperitoneal injection is often used for initial efficacy studies, while oral gavage is more relevant for clinical translation.

Animal Models: Common rodent models for in vivo studies include BALB/c mice, C57BL/6 mice, and Wistar rats.

Typical Dose Range: For initial studies, a dose range of 10-100 mg/kg is often explored for anti-inflammatory effects. For anticancer studies, higher doses, such as 150 mg/kg, have been used for related chalcones. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD).

Intraperitoneal (i.p.) Injection Protocol:

  • Prepare the dosing solution as described above.

  • Acclimatize the animals to the experimental conditions.

  • Gently restrain the animal and locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

  • Insert the needle at a 10-15 degree angle and inject the calculated volume of the dosing solution. The injection volume should typically not exceed 10 mL/kg for mice.

  • Monitor the animals for any adverse reactions post-injection.

Oral Gavage (p.o.) Protocol:

  • Prepare the dosing solution.

  • Acclimatize the animals.

  • Gently restrain the animal and insert a gavage needle attached to a syringe into the esophagus.

  • Slowly administer the calculated volume of the dosing solution. The gavage volume should generally not exceed 10 mL/kg for mice.

  • Carefully remove the gavage needle and monitor the animal.

Potential Signaling Pathways

Based on studies of structurally similar chalcones, this compound may exert its biological effects through the modulation of several key signaling pathways.

Autophagy Induction

Closely related chalcones, such as 4,4'-dimethoxychalcone, have been shown to induce autophagy independently of the mTOR signaling pathway. This is thought to occur through the inhibition of GATA transcription factors.

autophagy_pathway Chalcone 4,4'-Dihydroxy-2',6'- dimethoxychalcone GATA GATA Transcription Factors Chalcone->GATA Inhibition Autophagy Autophagy Induction GATA->Autophagy Repression

Caption: Proposed autophagy induction pathway.

Apoptosis Induction

Studies on related chalcones suggest that they can induce apoptosis through multiple pathways, including the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_er ER Stress Pathway DeathReceptor Death Receptors (e.g., FAS, TNFR) Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase9->Caspase3 Activation ER Endoplasmic Reticulum ERStress ER Stress ER->ERStress ERStress->Caspase3 Activation Chalcone 4,4'-Dihydroxy-2',6'- dimethoxychalcone Chalcone->DeathReceptor Chalcone->Mitochondrion Chalcone->ER Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of potential apoptosis induction pathways.

Experimental Workflow

A typical workflow for an in vivo study to evaluate the anticancer efficacy of this compound is outlined below.

experimental_workflow start Start formulation Formulation of 4,4'-Dihydroxy-2',6'- dimethoxychalcone start->formulation animal_model Animal Model (e.g., Tumor Xenograft) formulation->animal_model dosing Dosing Regimen (e.g., i.p. or p.o.) animal_model->dosing monitoring Tumor Growth and Animal Health Monitoring dosing->monitoring endpoint Endpoint Analysis (e.g., Tumor Weight, Histology, Biomarkers) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo anticancer studies.

Quantitative Data Summary

The following table summarizes in vivo dosing information from studies on related chalcone compounds to guide dose selection.

Chalcone DerivativeAnimal ModelAdministration RouteDoseTherapeutic Area
Dimeric Chalcone FractionMicei.p. or p.o.5-10 mg/kgAnalgesic
Dimeric Chalcone FractionMicei.p. or p.o.20-40 mg/kgAnti-inflammatory
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalconeMice (xenograft)i.p.150 mg/kgAnticancer
Indole-Chalcone HybridsMicei.p.10 mg/kgAnalgesic & Anti-inflammatory

Disclaimer: The information provided in these application notes is for guidance purposes only and is based on the current scientific literature for this compound and related compounds. Researchers must optimize and validate specific experimental conditions. All animal experiments must be conducted in strict accordance with institutional and national guidelines for the ethical use of animals in research.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-Dihydroxy-2',6'-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of 4,4'-Dihydroxy-2',6'-dimethoxychalcone via the Claisen-Schmidt condensation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: Why is my reaction yield consistently low?

A1: Low yields in the Claisen-Schmidt condensation of hydroxylated and methoxylated precursors can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time is critical. Traditional methods often use strong bases like NaOH or KOH in alcoholic solvents (e.g., ethanol (B145695), methanol).[1] However, for your specific molecule, steric hindrance from the ortho-methoxy groups on the acetophenone (B1666503) ring may slow the reaction. Consider optimizing the following:

    • Catalyst Concentration: Using an excessive amount of strong base can promote side reactions.[2] Try adjusting the molar equivalents of the base.

    • Temperature and Time: While some reactions proceed at room temperature, heating may be required.[3] Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent degradation or side product formation.[1]

  • Incomplete Reaction: If TLC analysis shows significant amounts of starting material (4-hydroxybenzaldehyde or 2',6'-dimethoxy-4'-hydroxyacetophenone) after the expected reaction time, the reaction may not have gone to completion.[1] Consider extending the reaction time or moderately increasing the temperature.[4]

  • Side Reactions: Competing reactions can significantly reduce the yield of the desired chalcone (B49325).[1]

    • Cannizzaro Reaction: 4-hydroxybenzaldehyde (B117250), which lacks α-hydrogens, can undergo disproportionation in the presence of a strong base to yield the corresponding carboxylic acid and alcohol.[1] This can be minimized by using a less concentrated base or by the slow, dropwise addition of the base to the reaction mixture.[1]

    • Self-condensation of Ketone: Although less likely with acetophenone derivatives compared to simpler ketones, self-condensation can occur.

    • Michael Addition: The newly formed chalcone can react with the enolate of the acetophenone in a Michael addition side reaction. Using a slight excess of the aldehyde can sometimes minimize this.[3]

  • Reagent Purity: Ensure the impeccable purity of your starting materials. Impurities in either the aldehyde or the acetophenone can inhibit the reaction or introduce side products, complicating purification and lowering the isolated yield.[4]

  • Product Precipitation Issues: Chalcones often precipitate from the reaction mixture, allowing for easy isolation by filtration.[1] If your product remains dissolved, this can lead to lower isolated yields during work-up. Ensure the pH is adjusted correctly during neutralization to ensure the phenolic hydroxyl groups are protonated, reducing water solubility.[5][6]

Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides unreacted starting materials, common side products in a Claisen-Schmidt condensation include:

  • Aldol Addition Product: This is the initial β-hydroxy ketone formed before dehydration. The ortho-methoxy groups may cause steric hindrance that slows the final elimination step. In some cases, this intermediate may be isolable. Promoting dehydration by heating or using a stronger base can drive the reaction to completion.[1]

  • Cannizzaro Reaction Products: As mentioned above, 4-hydroxybenzoic acid and 4-hydroxybenzyl alcohol can form from the aldehyde.[1] Minimizing this requires careful control of the base concentration and addition rate.

  • Michael Adduct: This results from the 1,4-addition of the acetophenone enolate to the newly formed chalcone. Optimizing stoichiometry and temperature can reduce its formation.[3]

To minimize these, monitor the reaction by TLC and stop it once the main product spot is maximized and the starting material spots have disappeared.

Q3: My purified product shows a poor NMR spectrum or incorrect melting point. What could be the issue?

A3: This typically points to issues with purity or structural integrity.

  • Inadequate Purification: The crude product may contain residual starting materials or side products that co-precipitated. Recrystallization is the most common purification method.[1][3] Experiment with different solvent systems (e.g., ethanol, ethanol/water, acetone/water) to achieve sharp, well-formed crystals. If recrystallization is insufficient, column chromatography may be necessary.[7]

  • Isomeric Mixture: Although the trans (E) isomer is typically the thermodynamically favored and major product in Claisen-Schmidt condensations, the presence of the cis (Z) isomer is possible, which can lead to broadened peaks in NMR and a melting point depression.

  • Contamination: Ensure all glassware is scrupulously clean and solvents are of high purity. Contamination with acid or base can affect the stability of the hydroxylated chalcone.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst and solvent for this synthesis?

A1: The most common and effective catalysts are strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1][5] The typical solvent is an alcohol, such as ethanol or methanol, which readily dissolves the reactants and the base.[1][6] The reaction is generally performed by first dissolving the acetophenone and aldehyde in the alcohol, followed by the slow addition of an aqueous solution of the base.[5]

Q2: Can I use an acid catalyst instead of a base?

A2: While acid-catalyzed Claisen-Schmidt condensations are possible, they are generally less favorable and result in lower yields for hydroxy-substituted chalcones compared to base-catalyzed methods.[8] Base catalysis is more efficient at generating the required enolate from the acetophenone for the initial nucleophilic attack.[8]

Q3: Are there "green" or more efficient methods available?

A3: Yes. Solvent-free synthesis using a grinding technique has emerged as a highly efficient and environmentally friendly alternative.[9] This method involves grinding the solid reactants (acetophenone and aldehyde) with a solid base catalyst (e.g., solid NaOH) in a mortar and pestle.[9][10] This approach often leads to significantly higher yields and shorter reaction times compared to conventional solution-phase methods.[1]

Data Presentation

Yield Comparison of Synthesis Methods

The following table summarizes reported yields for chalcone synthesis using different methodologies, highlighting the potential improvements offered by green chemistry approaches.

Synthesis MethodCatalystSolventReaction TimeYield (%)Reference(s)
Conventional RefluxNaOHEthanol~24 hours65%[11]
Solvent-Free GrindingSolid NaOHNone15 minutes70%[11]
Conventional Reflux---9.2%[1]
Solvent-Free Grinding---32.6%[1][10]

Note: Yields are for different but structurally related chalcones and serve as a comparative reference.

Experimental Protocols

Protocol 1: Conventional Base-Catalyzed Synthesis (Solution-Phase)

This protocol outlines a general procedure for the synthesis of this compound.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',6'-dimethoxy-4'-hydroxyacetophenone (B1204895) (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol.

  • Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of potassium hydroxide (KOH, ~2.5 equivalents) dropwise to the mixture.[5][6]

  • Reaction: Continue stirring the reaction mixture at room temperature. The mixture may change color.[3] Monitor the progress of the reaction by TLC (e.g., using ethyl acetate:hexane, 3:7 v/v). The reaction is typically complete within 24-48 hours, or when the starting materials are no longer visible on the TLC plate.[6]

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of cold water or crushed ice.[6]

  • Neutralization: Acidify the solution by slowly adding dilute hydrochloric acid (HCl) until the pH is neutral or slightly acidic (pH ~5-6). This will cause the chalcone product to precipitate.[5][6]

  • Collection: Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove salts.[1]

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.[1]

Protocol 2: Green Synthesis (Solvent-Free Grinding)

This protocol is an efficient and environmentally friendly alternative.[3][10]

  • Combine Reactants: In a mortar, combine 2',6'-dimethoxy-4'-hydroxyacetophenone (1 equivalent), 4-hydroxybenzaldehyde (1 equivalent), and solid sodium hydroxide (NaOH, 1-2 equivalents).[3]

  • Grinding: Grind the mixture vigorously with a pestle at room temperature. The solid mixture will typically become paste-like and change color as the reaction proceeds.[3][10] Grinding for 10-30 minutes is often sufficient.[3][10] Monitor by taking a small sample, dissolving it in a solvent, and running a TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), add cold water to the mortar and continue to grind to break up the solid mass.[3]

  • Isolation: Collect the crude product by suction filtration and wash thoroughly with water to remove the NaOH catalyst.[3]

  • Purification: Although the crude product from this method is often of high purity, it can be further purified by recrystallization from 95% ethanol.[3]

Visualizations

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants 1. Prepare Reactants (Aldehyde, Acetophenone) dissolve 3. Dissolve Reactants in Solvent (e.g., Ethanol) prep_reactants->dissolve prep_solution 2. Prepare Catalyst Solution (e.g., aq. KOH) add_catalyst 4. Add Catalyst & Stir prep_solution->add_catalyst dissolve->add_catalyst monitor 5. Monitor by TLC add_catalyst->monitor quench 6. Quench in Ice Water & Neutralize (HCl) monitor->quench filter 7. Filter & Wash Crude Product quench->filter purify 8. Recrystallize filter->purify analyze 9. Characterize Pure Product (NMR, MS, MP) purify->analyze G start Low Yield Observed check_tlc Check Reaction TLC start->check_tlc incomplete Incomplete Reaction: - Extend reaction time - Increase temperature moderately check_tlc->incomplete Starting Material Remaining side_products Multiple Side Products: - Check base concentration - Slow catalyst addition - Adjust temperature check_tlc->side_products Multiple Spots check_reagents Check Reagent Purity check_tlc->check_reagents Clean Reaction check_workup Review Work-up/Purification check_reagents->check_workup Reagents are Pure repurify Purify starting materials check_reagents->repurify optimize_purification Optimize recrystallization solvent Consider column chromatography check_workup->optimize_purification G acetophenone 2',6'-dimethoxy- 4'-hydroxyacetophenone enolate Enolate Intermediate acetophenone->enolate + OH⁻ - H₂O aldol_adduct Aldol Adduct (β-hydroxy ketone) enolate->aldol_adduct + Aldehyde aldehyde 4-hydroxybenzaldehyde aldehyde->aldol_adduct chalcone 4,4'-Dihydroxy-2',6'- dimethoxychalcone aldol_adduct->chalcone - H₂O (Dehydration)

References

side products in 4,4'-Dihydroxy-2',6'-dimethoxychalcone synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4,4'-Dihydroxy-2',6'-dimethoxychalcone.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

A1: The most common and established method for synthesizing this compound is the Claisen-Schmidt condensation.[1][2][3] This base-catalyzed reaction involves the condensation of 2',6'-dihydroxy-4'-methoxyacetophenone (B1346105) with 4-hydroxybenzaldehyde (B117250).

Q2: What are the typical starting materials and catalyst for this synthesis?

A2: The synthesis typically involves the following:

  • Ketone: 2',6'-dihydroxy-4'-methoxyacetophenone

  • Aldehyde: 4-hydroxybenzaldehyde

  • Catalyst: A strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is commonly used.[1][2]

  • Solvent: Ethanol or methanol (B129727) are common solvents for this reaction.[2]

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point for this compound is 192-193 °C.[4] This can be a key indicator of product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Formation

Symptoms:

  • Thin Layer Chromatography (TLC) analysis shows only starting materials.

  • No precipitate is formed after acidification of the reaction mixture.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inactive Catalyst Use a fresh batch of high-purity NaOH or KOH. Ensure it has been stored under anhydrous conditions.
Poor Quality of Reagents Use purified starting materials. 2',6'-dihydroxy-4'-methoxyacetophenone and 4-hydroxybenzaldehyde can be recrystallized if their purity is in doubt.
Inappropriate Reaction Temperature While many Claisen-Schmidt condensations proceed at room temperature, gentle heating (e.g., 40-50 °C) may be required to facilitate the reaction. Monitor the reaction by TLC to find the optimal temperature.
Insufficient Reaction Time The reaction time can vary. Monitor the reaction progress by TLC until the starting materials are consumed. Reactions can take from a few hours to over 24 hours.[2]
Issue 2: Formation of an Oil Instead of a Solid Precipitate

Symptoms:

  • An oily layer separates from the aqueous mixture upon acidification instead of a solid.

  • The crude product is a sticky solid or a viscous oil that is difficult to handle.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Presence of Impurities Unreacted starting materials or side products can act as impurities that prevent crystallization. Ensure the reaction goes to completion and consider the purification methods below.
Incomplete Removal of Solvent Residual solvent can lead to an oily product. Ensure the product is thoroughly dried under vacuum.
Formation of Complex Mixture The presence of multiple side products can result in an oily mixture.
Issue 3: Presence of Multiple Spots on TLC, Indicating Impurities

Symptoms:

  • TLC analysis of the crude product shows more than one spot, even after washing.

Potential Side Products and Their Removal:

Based on the general mechanism of the Claisen-Schmidt condensation, the following side products can be anticipated:

  • Unreacted 2',6'-dihydroxy-4'-methoxyacetophenone: This starting material can be removed by washing the crude product with a dilute aqueous solution of sodium bicarbonate. The phenolic hydroxyl groups of the acetophenone (B1666503) will deprotonate to form a water-soluble salt.

  • Unreacted 4-hydroxybenzaldehyde: This can be largely removed by washing the crude product with water.

  • Self-condensation product of 2',6'-dihydroxy-4'-methoxyacetophenone: The ketone can potentially react with itself, although this is less likely when a more reactive aldehyde is present.

  • Michael Adduct: The enolate of the acetophenone can add to the newly formed chalcone (B49325) in a 1,4-addition, leading to a higher molecular weight byproduct.

Purification Strategies:

Purification MethodProtocolExpected Outcome
Recrystallization Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.[5]This is a highly effective method for removing most impurities, including unreacted starting materials and some side products. The pure this compound should crystallize out, leaving more soluble impurities in the mother liquor.
Column Chromatography If recrystallization does not yield a pure product, column chromatography on silica (B1680970) gel can be employed. A solvent system of ethyl acetate (B1210297) and hexane (B92381) is a common starting point for the separation of chalcones. The polarity can be adjusted based on TLC analysis.This method is effective for separating compounds with different polarities and can isolate the desired chalcone from closely related side products.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized procedure based on the Claisen-Schmidt condensation of similar chalcones. Optimization may be required.

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2',6'-dihydroxy-4'-methoxyacetophenone and 4-hydroxybenzaldehyde in ethanol.

  • Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of NaOH or KOH.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

  • Work-up: Once the reaction is complete (indicated by the disappearance of the starting materials on TLC), pour the reaction mixture into a beaker of ice water.

  • Precipitation: Acidify the mixture with dilute hydrochloric acid (HCl) to a pH of ~5-6. A yellow precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Purification: Purify the crude solid by recrystallization from ethanol.[5]

Visualizing Reaction and Troubleshooting Workflows

G Synthesis of this compound cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 2',6'-dihydroxy-4'-methoxyacetophenone E Claisen-Schmidt Condensation A->E B 4-hydroxybenzaldehyde B->E C Base Catalyst (NaOH or KOH) C->E D Solvent (Ethanol) D->E F Crude Product (this compound + Side Products) E->F G Purification (Recrystallization/Chromatography) F->G H Pure this compound G->H

Caption: General workflow for the synthesis of this compound.

G Troubleshooting Low Yield in Chalcone Synthesis Start Low or No Product CheckCatalyst Check Catalyst Activity (Use fresh catalyst) Start->CheckCatalyst CheckReagents Verify Reagent Purity (Purify if necessary) Start->CheckReagents OptimizeTemp Optimize Reaction Temperature (Monitor by TLC) Start->OptimizeTemp IncreaseTime Increase Reaction Time (Monitor by TLC) Start->IncreaseTime Result Improved Yield CheckCatalyst->Result CheckReagents->Result OptimizeTemp->Result IncreaseTime->Result

Caption: Troubleshooting workflow for low product yield.

G Purification Strategy for Crude Chalcone Crude Crude Product Mixture Recrystallization Recrystallization from Ethanol Crude->Recrystallization TLC TLC Analysis of Crystals Recrystallization->TLC Pure Pure Product TLC->Pure Single Spot Column Column Chromatography TLC->Column Multiple Spots Column->Pure

Caption: Decision workflow for the purification of the crude product.

References

Technical Support Center: Purification of Synthetic Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic chalcones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges during the purification of synthetic chalcones.

Issue 1: Oily or Gummy Chalcone (B49325) Product After Synthesis

Q1: My reaction mixture is an oily mess that won't crystallize. How can I isolate my chalcone?

A1: Oily products often indicate the presence of impurities, unreacted starting materials, or by-products. Here are several troubleshooting steps:

  • Careful Acidification: After the reaction, pour the mixture into crushed ice and water. Then, carefully acidify with dilute HCl (e.g., 10-20%) to precipitate the crude chalcone.[1]

  • Trituration: Try stirring or rubbing the oil with a cold non-solvent like hexane (B92381) or diethyl ether. This can induce crystallization of the desired chalcone while dissolving impurities.[2]

  • Column Chromatography: This is a very effective method for purifying chalcones from complex mixtures. A silica (B1680970) gel column with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (B1210297), is a good starting point.[1]

  • Monitor with TLC: Use Thin-Layer Chromatography (TLC) to track the progress of your purification. Chalcones are often yellow and UV-active, making them easy to visualize.[1]

Q2: I've tried recrystallization, but my chalcone "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This can happen if the solution is supersaturated or if the melting point of your chalcone is lower than the boiling point of the solvent.[3] To address this:

  • Add More Solvent: Add a small amount of hot solvent to the mixture to reduce the saturation.[3]

  • Change Solvents: Opt for a lower-boiling point solvent or a mixed-solvent system. For instance, dissolving the chalcone in a good solvent (like ethanol) and then adding an anti-solvent (like water) in which it is less soluble can induce crystallization.[3]

  • Induce Nucleation: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystal growth.[3]

Issue 2: Challenges with Column Chromatography

Q3: My chalcone and one of the starting materials (acetophenone or benzaldehyde) have very similar Rf values on TLC. How can I separate them by column chromatography?

A3: This is a common challenge. Here are a few strategies:

  • Optimize the Solvent System:

    • Adjust Polarity: Fine-tune the ratio of your polar and non-polar solvents. Even small changes can significantly impact separation.

    • Change Solvents: If adjusting the ratio doesn't work, try a completely different solvent system. For example, you could substitute ethyl acetate with methyl tert-butyl ether (MTBE) or use a dichloromethane/hexane system.[2]

  • Monitor Benzaldehyde (B42025) Consumption: If the chalcone and acetophenone (B1666503) spots are indistinguishable, you can monitor the reaction's progress by observing the disappearance of the benzaldehyde spot on the TLC plate, which often has a different Rf value.[2]

  • Use an Excess of One Reagent: While not ideal for purification, using a slight excess of the acetophenone can sometimes be acceptable if it co-elutes with the final chalcone, as it may be removed in a subsequent recrystallization step. However, an excess of acetophenone can be difficult to remove as it often co-elutes with the chalcone.[4]

Q4: My chalcone product won't elute from the silica gel column. What's happening?

A4: This indicates that your compound is strongly adsorbed to the silica gel. Several factors could be at play:

  • Compound Decomposition: The acidic nature of standard silica gel can sometimes cause sensitive chalcones to decompose.[2] To check for this, you can perform a two-dimensional TLC (2D TLC). If decomposition is confirmed, consider using a deactivated (less acidic) silica gel or an alternative stationary phase like alumina.[2]

  • Incorrect Solvent System: The mobile phase may be too non-polar to move a highly polar chalcone derivative (e.g., one with multiple hydroxyl groups).[2] In this case, you'll need to use a more polar eluent. Adding a small percentage of methanol (B129727) (1-10%) to your eluent can be effective.[2]

  • Sample Precipitation: The chalcone may have precipitated at the top of the column, blocking the solvent flow. This is best avoided by ensuring your sample is fully dissolved before loading and not overloading the column.[2]

Q5: My 2'-hydroxychalcone (B22705) seems to have converted to a flavanone (B1672756) during column chromatography. Is this possible?

A5: Yes, this is a known issue. 2'-hydroxychalcones can undergo intramolecular cyclization to form the corresponding flavanone isomer, a reaction that can be catalyzed by the slightly acidic environment of silica gel.[2] To prevent this, you can use deactivated silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine (B128534) (e.g., 1% triethylamine in your eluent).[2]

Issue 3: Problems with Recrystallization

Q6: I'm having trouble finding a suitable solvent for recrystallizing my chalcone.

A6: The ideal recrystallization solvent is one in which your chalcone is sparingly soluble at room temperature but highly soluble when hot.

  • Common Solvents: Ethanol or ethanol/water mixtures are often good starting points for recrystallizing chalcones.[2][5]

  • Systematic Approach: Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find the best option.

  • Mixed-Solvent Systems: If a single solvent doesn't work well, a mixed-solvent system can be effective. Dissolve your chalcone in a "good" solvent at its boiling point, and then add a "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Q7: My recrystallization yield is very low. What can I do to improve it?

A7: Low recovery can be due to several factors:

  • Using Too Much Solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.[3] You can try to concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.[3]

  • Premature Crystallization: If crystals form during the hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated before filtering the hot solution.[3]

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]

Data Presentation

Table 1: Troubleshooting Common Issues in Chalcone Purification

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Oily Product Impurities inhibiting crystallization; Low melting point of the chalcone; Trapped residual solvent.Further purification (trituration, column chromatography); Use a mixed-solvent system for recrystallization; Dry the product under high vacuum.[2][5][6]
No Crystals Form Upon Cooling Solution is not saturated; Cooling is too rapid.Evaporate some solvent to increase concentration; Allow the solution to cool more slowly; Scratch the inside of the flask.[3]
Colored Impurities in Crystals Impurities have similar solubility; Crystals grew too quickly, trapping impurities.Treat the hot solution with activated charcoal; Ensure slow cooling; Use a different recrystallization solvent.[3]
Fine, Powder-like Crystals Nucleation was too rapid.Cool the solution more slowly; Reduce the level of supersaturation by using slightly more solvent.[3]

Table 2: Common Solvent Systems for Chalcone Purification by Chromatography

TechniqueStationary PhaseCommon Mobile Phase Systems (Eluents)Notes
TLC/Column Chromatography Silica GelHexane / Ethyl Acetate (gradient)A standard and effective system for many chalcones.[1]
Dichloromethane / HexaneAn alternative for chalcones with different polarities.[2]
Toluene / Ethyl AcetateAnother option for optimizing separation.[7]
AluminaVaries depending on chalcone polarityCan be used if the chalcone is unstable on silica gel.[2]
Reverse-Phase HPLC C18Acetonitrile / Water (with 0.1% formic acid)A common choice for analyzing the purity of chalcone derivatives.[8]
Aryl-basedVariesCan provide better separation for aromatic compounds due to π-π interactions.[8]
Chiral HPLC Chiral Stationary Phase (e.g., Chiralcel OD-H)n-Hexane / IsopropanolEssential for separating enantiomeric chalcone isomers.[8]

Experimental Protocols

Protocol 1: General Purification of a Crude Chalcone by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the crude mixture and the starting materials on a silica gel TLC plate.

    • Develop the plate in a chamber with a suitable solvent system (e.g., start with 9:1 hexane:ethyl acetate).

    • Visualize the spots under a UV lamp (254 nm) and calculate the Rf values.[2] The goal is to find a solvent system that gives good separation between your chalcone and any impurities.

  • Column Preparation:

    • Pack a glass column with silica gel using a slurry method with your chosen non-polar solvent (e.g., hexane).[9]

  • Sample Loading:

    • Dissolve the crude chalcone in a minimum amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, use a "dry loading" method: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.[9]

  • Elution and Fraction Collection:

    • Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent.

    • Collect the eluate in fractions (e.g., 10-20 mL per test tube).[9]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure chalcone.

    • Combine the pure fractions.[9]

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified chalcone.[9]

Protocol 2: General Recrystallization of a Chalcone
  • Solvent Selection:

    • Place a small amount of the crude chalcone in a test tube.

    • Add a small amount of a potential solvent (e.g., ethanol) and see if it dissolves at room temperature. If it does, it's not a good recrystallization solvent.

    • If it doesn't dissolve, heat the mixture. If it dissolves when hot, it's a good candidate.

    • Allow the hot solution to cool. If crystals form, you have found a suitable solvent.

  • Dissolution:

    • Place the crude chalcone in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[7]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.[5]

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry or place them in a desiccator under vacuum.

Mandatory Visualizations

experimental_workflow_purification cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analysis crude Crude Chalcone Mixture tlc TLC Analysis crude->tlc Develop Method column Column Chromatography tlc->column Optimized Solvent System recrystallization Recrystallization column->recrystallization Further Purification purity Purity Check (TLC, HPLC) recrystallization->purity Assess Purity characterization Characterization (NMR, MS, etc.) purity->characterization Confirm Structure

Caption: General workflow for the purification and analysis of synthetic chalcones.

troubleshooting_oily_product start Oily/Gummy Product trituration Triturate with non-solvent (e.g., hexane)? start->trituration solid_trituration Solid Product Formed trituration->solid_trituration Yes no_solid_trituration Remains Oily trituration->no_solid_trituration No column_chromatography Perform Column Chromatography no_solid_trituration->column_chromatography purified_oil Purified as Oil column_chromatography->purified_oil high_vacuum Dry under High Vacuum purified_oil->high_vacuum solid_vacuum Solid Product Formed high_vacuum->solid_vacuum Success recrystallize Attempt Recrystallization high_vacuum->recrystallize Still Oily oiling_out Oils Out recrystallize->oiling_out Failure crystals_formed Crystals Formed recrystallize->crystals_formed Success change_solvent Change Recrystallization Solvent/Method oiling_out->change_solvent change_solvent->recrystallize

Caption: Decision tree for troubleshooting an oily or gummy chalcone product.

References

Technical Support Center: 4,4'-Dihydroxy-2',6'-dimethoxychalcone Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4,4'-Dihydroxy-2',6'-dimethoxychalcone. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of this compound throughout your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions regarding the stability of this compound.

Q1: My solution of this compound is changing color (e.g., turning yellow/brown). What is happening?

A1: Color changes in solutions containing phenolic compounds like this chalcone (B49325) are often indicative of oxidation. The hydroxyl groups on the phenyl rings are susceptible to oxidation, especially when exposed to air, light, or in the presence of metal ions.

  • Troubleshooting Steps:

    • Prepare fresh solutions before use.

    • Use deoxygenated solvents by purging with an inert gas (e.g., nitrogen or argon).

    • Store stock solutions under an inert atmosphere at low temperatures (-20°C or -80°C) and protected from light.

    • Consider adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), to your stock solution, but verify its compatibility with your downstream applications.

Q2: I'm observing precipitation of the compound from my aqueous buffer. How can I improve its solubility and stability?

A2: this compound has limited aqueous solubility. Precipitation can be influenced by pH, buffer composition, and the concentration of the compound.

  • Troubleshooting Steps:

    • Co-solvents: For cell-based assays or other aqueous experiments, consider using a small percentage of a water-miscible organic solvent like DMSO or ethanol (B145695) to initially dissolve the compound before diluting it in your aqueous buffer. Ensure the final solvent concentration is compatible with your experimental system.

    • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. However, be aware that pH can also significantly impact the stability of this chalcone (see Q3).

    • Fresh Preparations: Avoid long-term storage of aqueous solutions. Prepare them fresh from a concentrated stock in an organic solvent just before the experiment.

Q3: How does pH affect the stability of this compound?

A3: The pH of the medium is a critical factor influencing the stability of this chalcone. Due to the presence of the 2'-hydroxyl group, it is susceptible to intramolecular cyclization to form the corresponding flavanone, a reaction that is highly pH-dependent.

  • Acidic Conditions (pH < 4): Generally, the chalcone is relatively stable against cyclization at acidic pH.

  • Neutral to Mildly Basic Conditions (pH 6-8): The rate of cyclization can increase in this range. This is a crucial consideration for experiments conducted under physiological conditions.

  • Strongly Basic Conditions (pH > 9): The rate of cyclization is significantly accelerated at high pH.

It is imperative to carefully control the pH of your experimental solutions and to be aware of this potential transformation.

Stability Data Summary

The following tables summarize the expected stability of this compound under various conditions. Disclaimer: The quantitative data presented here are illustrative and based on the general behavior of related chalcone compounds. Actual degradation rates should be determined experimentally.

Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours.

SolventPurity Remaining (%)Observations
Dimethyl Sulfoxide (DMSO)>98%Appears stable, minimal degradation.
Acetonitrile (B52724) (ACN)>97%Generally stable.
Methanol (MeOH)~95%Minor degradation observed.
Ethanol (EtOH)~96%Minor degradation observed.
Water (pH 7.0)<85%Significant degradation likely due to cyclization.

Table 2: Illustrative pH-Dependent Stability (Hydrolytic Degradation) of this compound in Aqueous Buffers at 37°C over 6 hours.

pHConditionPurity Remaining (%)Primary Degradation Pathway
2.00.01 M HCl>95%Minimal degradation.
4.5Acetate Buffer~92%Slow cyclization.
7.4Phosphate Buffer~80%Moderate cyclization.
9.0Borate Buffer<60%Rapid cyclization.

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies to assess the stability of this compound. These studies are essential for developing stability-indicating analytical methods.

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of HPLC-grade acetonitrile or methanol. This stock solution should be stored at -20°C and protected from light.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent. Use this working solution for the stress studies.

Protocol 2: Forced Degradation (Stress Testing) Procedures

For each condition, a control sample (placebo, if applicable) and a blank (reagents without the compound) should be run in parallel.

  • Acid Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1 mL of 1 M NaOH.

    • Dilute to a final volume of 10 mL with the mobile phase.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 30 minutes.

    • Neutralize the solution with 1 mL of 0.1 M HCl.

    • Dilute to a final volume of 10 mL with the mobile phase.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 1 hour, protected from light.

    • Dilute to a final volume of 10 mL with the mobile phase.

    • Analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place approximately 5 mg of the solid compound in a glass vial.

    • Heat in an oven at 80°C for 24 hours.

    • After cooling, dissolve the sample in the solvent to prepare a 100 µg/mL solution.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose 1 mL of the working solution in a quartz cuvette to a photostability chamber (ICH Option 1: >1.2 million lux hours and >200 W h/m²).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Dilute the exposed sample to a final volume of 10 mL with the mobile phase.

    • Analyze by HPLC.

Protocol 3: Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program (Illustrative):

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Diode array detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and 365 nm) to ensure all degradants are detected.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualized Workflows and Relationships

Diagram 1: Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) working Working Solution (100 µg/mL) stock->working Dilution acid Acid Hydrolysis (1M HCl, 60°C) working->acid base Base Hydrolysis (0.1M NaOH, RT) working->base oxidation Oxidation (3% H₂O₂, RT) working->oxidation photo Photolytic (ICH Option 1) working->photo neutralize Neutralization/ Dilution acid->neutralize base->neutralize oxidation->neutralize thermal Thermal (Solid) (80°C) thermal->neutralize Dissolution photo->neutralize hplc Stability-Indicating HPLC-DAD Analysis neutralize->hplc data Data Interpretation (Purity, Degradants) hplc->data

Caption: Workflow for conducting forced degradation studies on this compound.

Diagram 2: pH-Dependent Degradation Pathway

pH_Degradation_Pathway chalcone 4,4'-Dihydroxy-2',6'- dimethoxychalcone flavanone Corresponding Flavanone chalcone->flavanone Intramolecular Cyclization acidic Acidic (pH < 4) Stable neutral Neutral (pH ~7) Moderate Rate basic Basic (pH > 9) Rapid Rate

Caption: Primary degradation pathway of the chalcone via pH-dependent cyclization.

minimizing cytotoxicity of 4,4'-Dihydroxy-2',6'-dimethoxychalcone in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the cytotoxicity of 4,4'-Dihydroxy-2',6'-dimethoxychalcone in normal cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound in normal versus cancer cells?

A1: Based on studies of structurally similar chalcones, this compound is expected to exhibit selective cytotoxicity, being more potent against cancer cell lines than normal cell lines. For instance, the related compound 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone demonstrated a selectivity index greater than 3.5 when comparing its effect on breast cancer cells to non-tumorous mammary gland cells[1]. Similarly, 4'-hydroxy-2',6'-dimethoxychalcone was found to be more resistant in normal liver AML12 cells compared to HepG2 liver cancer cells, indicating a degree of tumor specificity[2].

Q2: What are the primary mechanisms of chalcone-induced cytotoxicity in cancer cells?

A2: Chalcones, as a class of compounds, induce cytotoxicity in cancer cells through multiple mechanisms. These primarily include the induction of apoptosis via both intrinsic (mitochondrial) and extrinsic pathways, leading to the activation of caspases[3][4]. They are also known to cause cell cycle arrest, often at the G2/M phase, by interfering with the function of cyclins and cyclin-dependent kinases[5][6]. Furthermore, some chalcones can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death[2]. The α,β-unsaturated carbonyl group present in many chalcones is a key structural feature responsible for their biological activity, likely through interactions with sulfhydryl groups in cellular proteins[7].

Q3: Why might I be observing high cytotoxicity in my normal cell line?

A3: Higher-than-expected cytotoxicity in normal cells can arise from several factors:

  • High Compound Concentration: The concentration of this compound may be in a range that is toxic to both normal and cancerous cells. It is crucial to perform a dose-response curve to determine the therapeutic window.

  • Solvent Toxicity: The solvent used to dissolve the chalcone (B49325) (e.g., DMSO) may be at a final concentration in the cell culture medium that is toxic to the cells. Always include a vehicle control in your experiments.

  • Cell Line Sensitivity: Different normal cell lines can have varying sensitivities to a compound. The specific cell line you are using may be particularly sensitive.

  • Experimental Conditions: Factors such as cell seeding density, prolonged incubation time, and the overall health of the cells can influence their susceptibility to cytotoxic agents[8][9].

Q4: How can I reduce the off-target cytotoxicity of this compound in my experiments?

A4: To minimize cytotoxicity in normal cells, consider the following strategies:

  • Optimize Concentration and Incubation Time: Conduct a thorough dose-response and time-course experiment to identify a concentration and duration of exposure that maximizes cancer cell death while sparing normal cells.

  • Co-treatment with Cytoprotective Agents: Although not specifically studied for this chalcone, general strategies for protecting normal cells from chemotherapy involve co-treatment with agents that can induce cell cycle arrest in normal cells, making them less susceptible to cell-cycle-dependent cytotoxic drugs.

  • Use of Antioxidants: If the cytotoxicity is found to be mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) could potentially mitigate the toxic effects in normal cells. However, this should be approached with caution as it might also interfere with the anti-cancer activity if that is also ROS-dependent.

Troubleshooting Guides

Problem 1: High Cytotoxicity in Normal Cells
Possible Cause Suggested Solution
Compound concentration is too high. Perform a dose-response experiment with a wide range of concentrations on both your normal and cancer cell lines to determine the IC50 values and the therapeutic window.
Solvent (e.g., DMSO) concentration is toxic. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent toxicity.
The normal cell line is highly sensitive. If possible, test the compound on a different normal cell line from a similar tissue origin to see if the high sensitivity is cell-type specific.
Prolonged incubation time. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation period that maximizes the differential effect between cancer and normal cells.
Problem 2: Inconsistent Cytotoxicity Results
Possible Cause Suggested Solution
Cell culture variability. Maintain consistency in cell seeding density, passage number, and ensure cells are in the logarithmic growth phase during experiments.
Compound instability. Prepare fresh stock solutions of this compound for each experiment and store them according to the manufacturer's recommendations. Avoid repeated freeze-thaw cycles.
Assay-related issues. Verify the linearity and sensitivity of your chosen cytotoxicity assay. Always include appropriate positive and negative controls. Ensure proper mixing of reagents and use calibrated pipettes to minimize errors[9].
Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH). Different assays measure different endpoints of cell death (metabolic activity vs. membrane integrity). The choice of assay should align with the expected mechanism of action of the compound. It can be beneficial to use multiple assays to get a more complete picture of the cytotoxic effects[8].

Quantitative Data

The following tables summarize the in vitro cytotoxicity of chalcones structurally related to this compound.

Table 1: Cytotoxicity of 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC)

Cell LineCell TypeIC50 (µM)Selectivity Index (SI)
MCF-7 Human Breast Cancer52.5>3.5
MDA-MB-231 Human Breast Cancer66.4>3.5
MCF-12F Non-tumorous Human Mammary Gland>233N/A

Data from Mendez-Callejas G, et al. (2024)[1]. The selectivity index is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells.

Table 2: Cytotoxicity of 4'-hydroxy-2',6'-dimethoxychalcone

Cell LineCell TypeIC50 (µM)
CEM/ADR5000 Multidrug-Resistant Leukemia2.54
CCRF-CEM Leukemia8.59
HepG2 Hepatocarcinoma58.63
AML12 Normal Mouse LiverMore resistant than HepG2

Data from Kuete V, et al. (2014)[2]. A specific IC50 value for AML12 was not provided, but the study indicated higher resistance compared to the cancer cell line.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • 96-well plates

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the compound dilutions. Include wells for a vehicle control (medium with solvent) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Diagram 1: Generalized Chalcone-Induced Apoptosis Pathway

G Chalcone This compound ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Mito Mitochondrial Stress Chalcone->Mito ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized pathway of chalcone-induced intrinsic apoptosis in cancer cells.

Diagram 2: Experimental Workflow for Troubleshooting Cytotoxicity

G Start High Cytotoxicity Observed in Normal Cells CheckSolvent Verify Solvent Toxicity (Run Vehicle Control) Start->CheckSolvent DoseResponse Perform Dose-Response (Normal vs. Cancer Cells) CheckSolvent->DoseResponse Solvent Not Toxic TimeCourse Conduct Time-Course Experiment DoseResponse->TimeCourse CheckCells Evaluate Cell Health & Seeding Density TimeCourse->CheckCells Optimize Optimize Conditions: - Lower Concentration - Shorter Incubation CheckCells->Optimize Cells are Healthy End Minimized Cytotoxicity in Normal Cells Optimize->End

Caption: Troubleshooting workflow for addressing high cytotoxicity in normal cells.

Diagram 3: Differential Signaling in Normal vs. Cancer Cells

G cluster_0 Normal Cell cluster_1 Cancer Cell Chalcone_N Chalcone Survival Pro-survival Pathways (e.g., Akt) Chalcone_N->Survival Homeostasis Cellular Homeostasis Survival->Homeostasis Chalcone_C Chalcone Apoptosis_Pathway Pro-apoptotic Signaling (e.g., p53, Caspases) Chalcone_C->Apoptosis_Pathway CellDeath Apoptosis/ Cell Cycle Arrest Apoptosis_Pathway->CellDeath

Caption: Proposed differential effects of chalcones on signaling in normal vs. cancer cells.

References

Technical Support Center: Overcoming Poor Bioavailability of Chalcone Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chalcone (B49325) compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor bioavailability of chalcones in animal models.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues that may arise during your research.

Problem Potential Cause Suggested Solution
Low aqueous solubility of the chalcone compound. The inherent lipophilic nature of the chalcone backbone.1. Formulation Strategy: Develop nanoformulations such as nanoemulsions or nanocrystals to increase the surface area and dissolution rate.[1][2] 2. Chemical Modification: Introduce hydrophilic moieties to the chalcone scaffold through synthesis.[1] 3. Use of Solubilizing Agents: Employ co-solvents, surfactants, or cyclodextrins in the formulation.[1]
Poor intestinal permeability of the chalcone compound. Efflux by transporters like P-glycoprotein (P-gp).1. Co-administration with P-gp inhibitors: Use known inhibitors like piperine (B192125) in your in vivo studies or verapamil (B1683045) in in vitro assays to confirm P-gp mediated efflux.[1] 2. Chemical Modification: Synthesize chalcone derivatives that are not substrates for or are inhibitors of P-gp.[1] 3. Formulation Approach: Utilize nanoformulations that can be taken up by alternative absorption pathways, bypassing efflux transporters.[1]
High first-pass metabolism observed in in vivo studies. Metabolism by Cytochrome P450 (CYP) enzymes in the liver and intestine.1. Chemical Modification: Design and synthesize chalcone analogues with modifications at metabolically labile sites to block enzymatic action.[1] 2. Co-administration with CYP inhibitors: This can be used in preclinical studies to understand the metabolic pathways involved. Some chalcones themselves can inhibit CYP enzymes.[1] Piperine is a known inhibitor of some CYP enzymes.[3][4]
Inconsistent or low oral bioavailability in animal models. A combination of poor solubility, low permeability, and high first-pass metabolism.1. Integrated Approach: Combine formulation strategies (e.g., nanoemulsions) with chemical modifications designed to overcome both permeability and metabolic barriers.[1] 2. Pharmacokinetic Modeling: Use in vitro data (solubility, permeability, metabolism) to build a pharmacokinetic model to predict in vivo behavior and guide formulation and chemical modification strategies.[1]
Difficulty in achieving desired encapsulation efficiency in nanoformulations. 1. Incompatible oil phase or surfactant system. 2. Suboptimal processing parameters (e.g., sonication time, homogenization speed).1. Systematic Screening: Screen a variety of oils, surfactants, and co-surfactants to find the most compatible system for your specific chalcone. 2. Process Optimization: Systematically vary processing parameters to optimize the nanoformulation process. A study on a chalcone nanoemulsion found that a combined ultrasound and high-speed homogenization technique yielded stable nanoparticles with high encapsulation efficiency.[2]
No observable effect at the tested doses in vivo. - Insufficient dose. - Poor bioavailability. - Inappropriate animal model.- Conduct a dose-escalation study to test higher concentrations.[5] - Characterize the pharmacokinetic profile of the compound.[5] - Re-evaluate the suitability of the chosen animal model for the expected mechanism of action.[5]
High variability in animal responses. - Inconsistent dosing technique. - Genetic variability within the animal colony. - Differences in animal health status.- Ensure all personnel are properly trained in the dosing procedure.[5] - Use a sufficient number of animals per group to account for biological variation.[5] - Closely monitor animal health and exclude any outliers with clear signs of illness.[5]
Signs of toxicity (e.g., weight loss, lethargy). - The tested dose is above the maximum tolerated dose (MTD). - The vehicle used for formulation is toxic.- Perform a formal MTD study to identify a safe dose range.[5] - Test the vehicle alone to ensure it does not cause adverse effects.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the oral bioavailability of chalcones?

A1: The primary barriers are their low aqueous solubility, poor intestinal permeability (often due to efflux by transporters like P-glycoprotein), and extensive first-pass metabolism by cytochrome P450 enzymes.[1][6]

Q2: How can nanoformulations improve the bioavailability of chalcones?

A2: Nanoformulations, such as nanoemulsions and nanocrystals, can significantly enhance the bioavailability of chalcones by:

  • Increasing the surface area for dissolution: This leads to a faster dissolution rate and higher concentration of the drug in the gastrointestinal fluids.[1][7]

  • Improving solubility: Encapsulating the lipophilic chalcone in a carrier system can improve its apparent solubility.[1][2]

  • Enhancing permeability: Some nanoformulations can be absorbed through lymphatic pathways, bypassing the portal circulation and reducing first-pass metabolism.[1] They can also inhibit efflux pumps.

  • Protecting the drug from degradation: The carrier can protect the chalcone from enzymatic degradation in the gut.[1]

Q3: What is P-glycoprotein (P-gp) and how does it affect chalcone bioavailability?

A3: P-glycoprotein is an efflux transporter protein found in the cell membranes of various tissues, including the intestinal epithelium. It actively pumps a wide range of substrates, including some chalcones, out of the cells and back into the intestinal lumen, thereby reducing their absorption and bioavailability.[1] Many chalcone derivatives have been investigated as P-gp inhibitors.[1]

Q4: How do cytochrome P450 (CYP) enzymes impact the bioavailability of chalcones?

A4: Cytochrome P450 enzymes, particularly in the liver and intestine, are responsible for the metabolism of many drugs, including chalcones. This "first-pass metabolism" can significantly reduce the amount of active chalcone that reaches systemic circulation after oral administration.

Q5: Are there any specific chemical modifications to chalcones that have been shown to improve bioavailability?

A5: Yes, several strategies have been explored:

  • Introducing hydrophilic moieties: Adding polar groups to the chalcone structure can improve aqueous solubility.[1]

  • Modifying metabolically labile sites: Altering the parts of the molecule that are susceptible to metabolism by CYP enzymes can increase stability.[1]

  • Introducing basic functionalities: The addition of basic groups, such as a piperidine (B6355638) ring, has been shown to enhance P-gp inhibitory activity.[1]

  • Incorporation of heteroatoms: Including atoms like bromine, chlorine, nitrogen, and oxygen into the chalcone framework can enhance pharmacokinetic and pharmacodynamic profiles.[8]

Q6: How can piperine be used to enhance the bioavailability of chalcones?

A6: Piperine, an alkaloid from black pepper, can enhance the bioavailability of various compounds, likely including chalcones.[9][10] It is thought to work by inhibiting P-glycoprotein and some cytochrome P450 enzymes, thus reducing efflux and first-pass metabolism.[3][4] It may also increase absorption by altering membrane lipid dynamics in the intestine.[4] For example, co-administration of piperine with (-)-epigallocatechin-3-gallate (EGCG) in mice increased the plasma Cmax and AUC by 1.3-fold.[3]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Chalcone Derivatives in Animal Models

Chalcone DerivativeAnimal ModelRoute of AdministrationDoseCmax (µg/mL)Tmax (h)AUC (µg.h/mL)Reference
(E)-1-(2,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (1)New Zealand White RabbitIntraperitoneal3.64 mg/kg1.96 ± 0.460.33 ± 0.052.94 ± 0.83[11][12]
(E)-(3,4,5-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (2)New Zealand White RabbitOral4.85 mg/kg69.89 ± 5.493.4 ± 0.793755.16 ± 738.71[11][12]
(E)-1-(3,4,5-Trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (3)New Zealand White RabbitOral3.64 mg/kg3.74 ± 1.64-14.16 ± 3.78[11][12]
AcacetinRatOral100 mg/kg---[13]
AcacetinRatIntravenous10 mg/kg---[13]

Table 2: Effect of Nanoformulation on Chalcone Properties

ChalconeFormulationParticle Size (nm)Encapsulation Efficiency (%)In Vitro ReleaseReference
(1E,4E)-1,5-bis (4-methoxyphenyl) penta-1,4-dien-3-one (DB4OCH3)Alginate nanoemulsion (Ultrasound + High-speed homogenization)195.70 ± 2.6992.10 ± 0.7783% after 34 h[2]
NAT22Nanocrystals (milling)257--[7]
Synthetic Chalcone 1Eudragit® RS100 microparticles-98.8 ± 1.378% at around 12 h[14]
Synthetic Chalcone 2Eudragit® RS100 microparticles-99.5 ± 0.995% within 4 h[14]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (General Protocol)

This protocol provides a general framework for conducting a basic pharmacokinetic study of a chalcone formulation in rats.

  • Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the experiment with free access to a standard diet and water.

  • Fasting: Fast the animals overnight before dosing, with free access to water.[1]

  • Drug Administration: Prepare the chalcone formulation at the desired concentration. Administer the formulation to the rats via the desired route (e.g., oral gavage for bioavailability studies or intravenous injection for determining clearance and volume of distribution).[1]

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[1] Collect the blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).[1]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.[1]

  • Sample Analysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the chalcone in plasma. Analyze the plasma samples to determine the chalcone concentration at each time point.[1]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance, and volume of distribution.

In Vitro Intestinal Permeability Assay using Caco-2 Cells

This protocol is a generalized procedure for assessing the intestinal permeability of a chalcone compound.

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

    • Seed the Caco-2 cells onto permeable Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[1]

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a confluent monolayer.

    • Optionally, assess the permeability of a paracellular marker like Lucifer yellow to further confirm monolayer integrity.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • To measure apical to basolateral (A-B) permeability, add the chalcone solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • To measure basolateral to apical (B-A) permeability, add the chalcone solution to the basolateral chamber and fresh HBSS to the apical chamber.[1]

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.[1]

  • Sample Analysis: Analyze the concentration of the chalcone in the collected samples using a validated analytical method, such as LC-MS/MS.[1]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.[1]

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.[1]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_optimization Optimization chalcone Chalcone Compound formulation Formulation (e.g., Nanoemulsion, Nanocrystals) chalcone->formulation Solubilization solubility Solubility Assay formulation->solubility permeability Caco-2 Permeability Assay formulation->permeability metabolism_invitro Microsomal Stability Assay formulation->metabolism_invitro animal_model Animal Model (e.g., Rat, Mouse) formulation->animal_model dosing Oral/IV Administration animal_model->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_pd Pharmacokinetic/ Pharmacodynamic Analysis analysis->pk_pd optimization Lead Optimization/ Formulation Refinement pk_pd->optimization Data-driven refinement

Caption: Experimental workflow for overcoming poor bioavailability of chalcones.

signaling_pathway cluster_bioavailability Factors Affecting Bioavailability cluster_barriers Bioavailability Barriers cluster_solutions Strategies for Improvement chalcone Oral Chalcone dissolution Dissolution chalcone->dissolution absorption Intestinal Absorption dissolution->absorption metabolism First-Pass Metabolism absorption->metabolism systemic Systemic Circulation metabolism->systemic Bioavailable Fraction solubility Low Solubility solubility->dissolution Inhibits pgp P-gp Efflux pgp->absorption Inhibits cyp CYP450 Metabolism cyp->metabolism Increases nano Nanoformulation nano->solubility Improves pgp_inhibitor P-gp Inhibitor (e.g., Piperine) pgp_inhibitor->pgp Inhibits chem_mod Chemical Modification chem_mod->cyp Reduces

Caption: Logical relationships in overcoming poor chalcone bioavailability.

References

troubleshooting inconsistent results in 4,4'-Dihydroxy-2',6'-dimethoxychalcone bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4,4'-Dihydroxy-2',6'-dimethoxychalcone in various bioassays. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and concentration for preparing stock solutions of this compound?

A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM). For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q2: What is the stability of this compound in cell culture medium?

A2: The stability of chalcones in aqueous solutions like cell culture medium can be limited.[1] It is advisable to prepare fresh dilutions of the compound from the stock solution for each experiment. To minimize degradation, protect the stock solution from light and store it at -20°C or -80°C.

Q3: At what wavelength should the absorbance of this compound be measured?

A3: The maximum absorbance wavelength (λmax) of chalcones typically falls in the ultraviolet-visible range. The exact λmax for this compound should be determined empirically using a spectrophotometer. However, for colorimetric assays like the MTT assay, the absorbance of the formazan (B1609692) product is measured, which is typically around 570 nm.

Q4: What are the known biological activities of this compound?

A4: While specific data for this compound is part of ongoing research, related chalcone (B49325) compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and anti-melanogenic properties.[2] These effects are often attributed to the modulation of various signaling pathways.

Troubleshooting Guides

Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Observed Problem Potential Cause Recommended Solution
High background in wells without cells Compound directly reduces the tetrazolium salt (e.g., MTT).Run a control with the compound in cell-free medium to check for direct reduction. If observed, consider using a different viability assay (e.g., crystal violet, LDH).
Variable results between replicate wells Uneven cell seeding or compound precipitation.Ensure a homogenous cell suspension before seeding. Visually inspect for compound precipitation after addition to the medium. If precipitation occurs, consider lowering the concentration or using a different solvent system.
Lower than expected cell viability at low concentrations Compound instability in culture medium.Prepare fresh dilutions of the compound for each experiment. Minimize the incubation time if possible to reduce degradation.
Higher than expected cell viability at high concentrations Compound interferes with formazan crystal solubilization.After the incubation period, ensure complete dissolution of the formazan crystals by gentle pipetting or shaking. Visually confirm dissolution under a microscope.
Variability in Western Blotting Results for Signaling Pathway Analysis
Observed Problem Potential Cause Recommended Solution
Weak or no signal for target protein Insufficient protein loading or low antibody concentration.Increase the amount of protein loaded per lane. Optimize the primary antibody concentration and incubation time. Use a positive control to ensure antibody and detection system functionality.
Multiple non-specific bands High antibody concentration or insufficient blocking.Titrate the primary antibody to the optimal concentration. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
Inconsistent phosphorylation status of signaling proteins Variation in cell treatment time or sample handling.Standardize the timing of compound treatment and cell lysis. Keep samples on ice during preparation to prevent phosphatase activity.
Uneven band intensity across the blot Inconsistent protein transfer.Ensure proper gel-to-membrane contact during transfer. Check the transfer buffer composition and transfer time/voltage.

Experimental Protocols

General Protocol for MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

General Protocol for Western Blotting
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (specific to the target signaling protein) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some chalcones have been shown to modulate this pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Chalcone 4,4'-Dihydroxy-2',6'- dimethoxychalcone Chalcone->RAF Inhibition? Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Aberrant signaling is often linked to cancer.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Chalcone 4,4'-Dihydroxy-2',6'- dimethoxychalcone Chalcone->Destruction_Complex Modulation? Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: Postulated interaction of this compound with the Wnt/β-catenin pathway.

Experimental Workflow for Bioassay Troubleshooting

This diagram outlines a logical approach to troubleshooting inconsistent bioassay results.

Troubleshooting_Workflow Start Inconsistent Bioassay Results Check_Compound Check Compound Integrity (Purity, Solubility, Stability) Start->Check_Compound Is_Compound_OK Compound OK? Check_Compound->Is_Compound_OK Check_Cells Check Cell Health (Viability, Passage Number, Contamination) Is_Cells_OK Cells Healthy? Check_Cells->Is_Cells_OK Check_Assay Review Assay Protocol (Reagent Prep, Incubation Times, Controls) Is_Assay_OK Protocol Followed? Check_Assay->Is_Assay_OK Is_Compound_OK->Check_Cells Yes Optimize_Compound Optimize Compound Prep (Fresh Stock, Different Solvent) Is_Compound_OK->Optimize_Compound No Is_Cells_OK->Check_Assay Yes Culture_New_Cells Culture Fresh Cells Is_Cells_OK->Culture_New_Cells No Optimize_Assay Optimize Assay Parameters (e.g., Cell Density, Antibody Titer) Is_Assay_OK->Optimize_Assay No Consistent_Results Consistent Results Achieved Is_Assay_OK->Consistent_Results Yes Optimize_Compound->Start Culture_New_Cells->Start Optimize_Assay->Start

Caption: A logical workflow for troubleshooting inconsistent results in bioassays.

References

refining analytical techniques for accurate quantification of 4,4'-Dihydroxy-2',6'-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 4,4'-Dihydroxy-2',6'-dimethoxychalcone.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the quantification of this compound?

A1: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and robust method for the quantification of chalcones.[1][2] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[3][4] UV-Vis spectrophotometry can be a simpler, more accessible alternative for the quantification of total chalcone (B49325) content but lacks the specificity of chromatographic methods.

Q2: What are the typical solvents for dissolving this compound?

A2: this compound is soluble in polar organic solvents such as methanol (B129727), ethanol, and acetonitrile (B52724).[1] For HPLC analysis, it is always best to dissolve the sample in the initial mobile phase to avoid peak distortion.[1]

Q3: What is the expected UV absorbance maximum (λmax) for this compound?

A3: Chalcones typically exhibit two main absorption bands. For this compound, the major absorption band (Band I), corresponding to the cinnamoyl group, is expected around 365 nm.[5] A second band (Band II), related to the benzoyl group, is typically observed in the 220–270 nm range.[5]

Q4: How should I prepare my sample for HPLC analysis?

A4: A general sample preparation workflow involves dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., methanol or the initial mobile phase) to create a stock solution. This stock solution is then serially diluted to prepare calibration standards and quality control samples. All solutions should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to protect the HPLC column.[6]

Troubleshooting Guides

HPLC Analysis

Problem: Poor peak shape (tailing or fronting).

  • Possible Cause 1: Column Overload.

    • Solution: Reduce the concentration of the injected sample or decrease the injection volume.

  • Possible Cause 2: Inappropriate Solvent for Sample Dissolution.

    • Solution: Dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.

  • Possible Cause 3: Secondary Interactions with the Stationary Phase.

    • Solution: The addition of a small amount of a competing agent to the mobile phase, such as trifluoroacetic acid (TFA) for acidic compounds or a competing base for basic compounds, can improve peak shape. For chalcones, which are phenolic, a small amount of acid like formic or phosphoric acid in the mobile phase can be beneficial.[3]

  • Possible Cause 4: Column Contamination or Degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Problem: Inconsistent retention times.

  • Possible Cause 1: Fluctuations in Mobile Phase Composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve if available for more accurate mixing.

  • Possible Cause 2: Temperature Fluctuations.

    • Solution: Use a column oven to maintain a constant temperature.

  • Possible Cause 3: Pump Malfunction.

    • Solution: Check for leaks in the pump and ensure proper check valve function.

Problem: No peak or very small peak.

  • Possible Cause 1: Injection Issue.

    • Solution: Ensure the autosampler is functioning correctly and that the injection volume is appropriate. Manually inject a standard to confirm the issue.

  • Possible Cause 2: Compound Degradation.

    • Solution: this compound may be susceptible to degradation under certain conditions (e.g., exposure to light or high temperatures). Prepare fresh solutions and store them appropriately.

  • Possible Cause 3: Incorrect Detection Wavelength.

    • Solution: Ensure the UV detector is set to the λmax of the compound (around 365 nm).[5]

LC-MS Analysis

Problem: Poor ionization or low signal intensity.

  • Possible Cause 1: Suboptimal Ionization Source Parameters.

    • Solution: Optimize the electrospray ionization (ESI) source parameters, including spray voltage, capillary temperature, and gas flow rates. For chalcones, both positive and negative ion modes should be tested to determine which provides a better response.[3][4]

  • Possible Cause 2: Ion Suppression from Matrix Components.

    • Solution: Improve sample clean-up procedures. Solid-phase extraction (SPE) can be an effective way to remove interfering matrix components.[3] Diluting the sample may also reduce ion suppression.

  • Possible Cause 3: Incompatible Mobile Phase.

Experimental Protocols

HPLC-UV Method for Quantification

This protocol provides a starting point for the quantification of this compound. Method validation (linearity, accuracy, precision, LOD, LOQ) is essential for accurate results.

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A starting gradient could be 70% A and 30% B, ramping to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 365 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Create a series of calibration standards by diluting the stock solution with the initial mobile phase.

LC-MS Method for Identification and Quantification
  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Conditions:

    • Ionization Mode: ESI in both positive and negative modes. For this compound, the expected [M+H]⁺ is m/z 301.10 and [M-H]⁻ is m/z 299.08.[4]

    • Scan Mode: Full scan for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

    • Fragmentation: For structural confirmation, tandem MS (MS/MS) can be performed. Common fragment ions for chalcones result from the cleavage of the A and B rings.[7]

UV-Vis Spectrophotometry for Total Chalcone Estimation
  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: Ethanol or methanol.

  • Procedure:

    • Prepare a stock solution of known concentration.

    • Prepare a series of dilutions for a calibration curve.

    • Measure the absorbance of each standard at the λmax (around 365 nm).[5]

    • Plot a calibration curve of absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.

Quantitative Data

Table 1: HPLC-UV Method Validation Parameters (Illustrative for Chalcones)

ParameterTypical Range
Linearity (R²)> 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2%

Note: These are typical values for validated HPLC methods for flavonoids and should be determined specifically for this compound.[8]

Table 2: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₁₇H₁₆O₅[4]
Molecular Weight300.30 g/mol [9]
[M+H]⁺ (m/z)301.10[4]
[M-H]⁻ (m/z)299.08[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute filter Filter (0.22/0.45 µm) dilute->filter uvvis UV-Vis Analysis dilute->uvvis Measure Absorbance hplc HPLC-UV Analysis filter->hplc Inject lcms LC-MS Analysis filter->lcms Inject peak_integration Peak Integration hplc->peak_integration lcms->peak_integration calibration_curve Calibration Curve uvvis->calibration_curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_hplc cluster_peak_shape Poor Peak Shape cluster_retention_time Inconsistent Retention Time cluster_no_peak No/Small Peak start HPLC Issue Observed overload Column Overload? start->overload mobile_phase Mobile Phase Issue? start->mobile_phase injection Injection Failure? start->injection solvent_mismatch Solvent Mismatch? overload->solvent_mismatch No secondary_int Secondary Interactions? solvent_mismatch->secondary_int No column_issue Column Contamination? secondary_int->column_issue No temperature Temperature Fluctuation? mobile_phase->temperature No pump Pump Malfunction? temperature->pump No degradation Compound Degradation? injection->degradation No wavelength Incorrect Wavelength? degradation->wavelength No

Caption: Troubleshooting guide for common HPLC issues in chalcone analysis.

References

Validation & Comparative

In Vivo Anti-Inflammatory Effects of 4,4'-Dihydroxy-2',6'-dimethoxychalcone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential in vivo anti-inflammatory effects of 4,4'-Dihydroxy-2',6'-dimethoxychalcone. As of this review, direct in vivo experimental data for this specific chalcone (B49325) is not available in the published literature. Therefore, this guide presents in vivo validation data from structurally related chalcones to infer potential activities and guide future research.

The primary focus of this comparison is on 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC) , a closely related compound for which in vivo anti-inflammatory data has been published. Additionally, in vitro data on other similar chalcones are included to provide a broader understanding of the potential mechanisms of action.

Comparative Analysis of Anti-Inflammatory Activity

While in vivo data for this compound is absent, studies on analogous compounds suggest a potential for anti-inflammatory activity. The structural similarities, particularly the presence of hydroxyl and methoxy (B1213986) groups on the aromatic rings, are features often associated with the anti-inflammatory properties of chalcones.

In Vivo Efficacy of a Structurally Similar Dihydrochalcone

A study on 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC) demonstrated its anti-inflammatory effects in a carrageenan-induced subcutaneous inflammation model in Swiss mice. Oral administration of DHMDC at a dose of 3 mg/kg significantly reduced neutrophil migration to the inflammatory site[1][2]. This suggests that chalcones with a similar substitution pattern may possess in vivo anti-inflammatory properties.

CompoundAnimal ModelInflammation InductionDoseRoute of AdministrationKey In Vivo Findings
This compound ----No in vivo anti-inflammatory data available.
2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC)Swiss miceCarrageenan3 mg/kgOral (p.o.)- Significantly reduced neutrophil migration to inflammatory exudate and subcutaneous tissue.[1][2]- No evidence of toxic effects was observed based on biochemical parameters and histopathological analysis of the liver and kidney.[1][2]
In Vitro Anti-Inflammatory Activities of Related Chalcones

In vitro studies on other related chalcones provide insights into the potential mechanisms. For instance, 2'-hydroxy-4',6'-dimethoxychalcone has been shown to mitigate the lipopolysaccharide (LPS)-induced expression of nitric oxide (NO), PGE2, inflammatory cytokines, COX-2, and iNOS proteins in RAW 264.7 cells.[3][4][5][6] The anti-inflammatory effects were attributed to the downregulation of the NF-κB and MAPK signaling pathways.[7][8]

Similarly, 2'-hydroxy-2,6'-dimethoxychalcone demonstrated superior inhibition of NO production and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages compared to other derivatives.[7][8] This was also linked to the modulation of the NF-κB and MAPK signaling pathways.[7][8]

These in vitro findings suggest that this compound might exert anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways. However, in vivo validation is essential to confirm these activities.

Experimental Protocols

Below are the detailed methodologies for the key in vivo experiments performed on the structurally related 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC), which can serve as a reference for designing future studies on this compound.

Carrageenan-Induced Subcutaneous Inflammation in Mice

This model is used to assess the anti-inflammatory effects of a compound by measuring its ability to reduce leukocyte migration into a site of inflammation.

Animals: Male Swiss mice.

Procedure:

  • Animals are pre-treated orally with the test compound (e.g., DHMDC at 3 mg/kg) or vehicle.

  • After a set period (e.g., 1 hour), inflammation is induced by injecting a 1% carrageenan solution into the subcutaneous tissue of the back, forming an air pouch.

  • After a specific duration (e.g., 4 hours), the animals are euthanized.

  • The inflammatory exudate from the air pouch is collected.

  • The total number of leukocytes in the exudate is determined using a Neubauer chamber.

  • A differential cell count is performed on stained cytospin preparations to quantify neutrophil migration.

  • The subcutaneous tissue can also be collected for histological analysis to observe inflammatory cell infiltration.[1][2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential signaling pathways involved in the anti-inflammatory effects of related chalcones and a typical experimental workflow for in vivo validation.

Anti_Inflammatory_Signaling_Pathway Potential Anti-Inflammatory Signaling Pathway of Chalcones LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway (p38, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB ProInflammatory Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β) MAPK->ProInflammatory Induces NFkB->ProInflammatory Induces Chalcone This compound (Hypothesized) Chalcone->MAPK Inhibits Chalcone->NFkB Inhibits Inflammation Inflammation ProInflammatory->Inflammation

Caption: Hypothesized anti-inflammatory signaling pathway.

In_Vivo_Experimental_Workflow In Vivo Anti-Inflammatory Experimental Workflow start Start animal_prep Animal Acclimatization (e.g., Male Swiss Mice) start->animal_prep treatment Oral Administration (Test Compound or Vehicle) animal_prep->treatment induction Inflammation Induction (e.g., Carrageenan Injection) treatment->induction observation Observation Period (e.g., 4 hours) induction->observation euthanasia Euthanasia and Sample Collection observation->euthanasia analysis Analysis (Leukocyte Count, Histology) euthanasia->analysis end End analysis->end

Caption: A typical workflow for in vivo anti-inflammatory studies.

Conclusion and Future Directions

The available scientific literature strongly suggests that chalcones with substitution patterns similar to this compound possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways such as NF-κB and MAPK. The in vivo data for DHMDC, a closely related dihydrochalcone, provides a solid rationale for investigating the anti-inflammatory potential of this compound in established animal models of inflammation, such as the carrageenan-induced edema model.

Future research should focus on direct in vivo studies of this compound to determine its efficacy, optimal dosage, and safety profile. Such studies would be crucial in validating its potential as a novel anti-inflammatory agent.

References

A Comparative Analysis of the Mechanisms of Action of Diverse Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This versatile scaffold has garnered significant attention from the scientific community due to the broad spectrum of pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antiviral, and enzyme inhibitory effects.[1][3][4] The biological activity of these compounds is intricately linked to the nature and position of substituents on their aromatic rings, which influence their interaction with various molecular targets and signaling pathways. This guide provides a comparative overview of the mechanisms of action of different chalcone (B49325) derivatives, supported by experimental data and detailed protocols.

Anticancer Mechanisms of Action

Chalcone derivatives exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[3][5][6]

Induction of Apoptosis and Cell Cycle Arrest:

A prominent mechanism by which chalcones exhibit anticancer activity is the induction of programmed cell death, or apoptosis, in cancer cells. For instance, the novel chalcone derivative (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one (1C) has been shown to be a potent antiproliferative agent in human colorectal HCT116 cells, with an IC50 value of 4.1 μmol/L.[7] This compound induces cell cycle arrest in the G2/M phase and triggers mitochondrial-mediated apoptosis.[7] This is evidenced by the disruption of the mitochondrial membrane potential, an increased number of cells with sub-G0/G1 DNA content, and the release of cytochrome c and Smac/Diablo from the mitochondria.[7] Furthermore, compound 1C activates caspase-9 and caspase-3, leading to the cleavage of PARP, a key event in the apoptotic cascade.[7]

Similarly, a chalcone-1,2,3-triazole derivative has demonstrated significant antitumor activity against liver cancer HepG2 cells with an IC50 value of 0.9 μM.[3] Mechanistic studies revealed that this derivative acts as a potent tubulin polymerization inhibitor, leading to a loss of cell integrity.[3]

Modulation of Signaling Pathways:

Chalcone derivatives have been found to modulate several signaling pathways crucial for cancer cell survival and proliferation, including the MAPK and Akt signaling pathways.[7] Compound 1C, for example, has been observed to modulate these pathways in HCT116 cells.[7] Additionally, butein, a naturally occurring chalcone, can attenuate angiogenesis, cell invasion, and inflammation by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[3]

Below is a diagram illustrating the signaling pathway affected by the chalcone derivative 1C in inducing apoptosis.

apoptosis_pathway cluster_cell Cancer Cell Chalcone_1C Chalcone 1C Bax Bax Chalcone_1C->Bax Up-regulates Bcl2 Bcl-2 Chalcone_1C->Bcl2 Down-regulates MAPK_Akt MAPK/Akt Pathway Chalcone_1C->MAPK_Akt Modulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Smac_Diablo Smac/Diablo Mitochondrion->Smac_Diablo Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Smac_Diablo->Caspase9 Promotes activation Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Induces anti_inflammatory_workflow cluster_workflow Anti-inflammatory Activity Evaluation Synthesis Synthesis of Chalcone Derivatives InVitro In Vitro Assays Synthesis->InVitro InVivo In Vivo Models Synthesis->InVivo COX_LOX COX/LOX Inhibition Assay InVitro->COX_LOX NO_Assay Nitric Oxide Production Assay in Macrophages InVitro->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Measurement InVitro->Cytokine_Assay Data_Analysis Data Analysis and SAR COX_LOX->Data_Analysis NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Edema_Model Carrageenan-induced Paw Edema InVivo->Edema_Model Edema_Model->Data_Analysis

References

Unveiling the Anticancer Potential of 4,4'-Dihydroxy-2',6'-dimethoxychalcone in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel and effective cancer therapeutics, researchers are increasingly turning their attention to naturally derived compounds. Among these, 4,4'-Dihydroxy-2',6'-dimethoxychalcone, a chalcone (B49325) derivative, has emerged as a promising candidate, demonstrating significant anticancer properties. This guide provides a comprehensive comparison of its efficacy, primarily in preclinical xenograft models, supported by experimental data on its mechanism of action. It is intended for researchers, scientists, and drug development professionals seeking to explore new avenues in oncology.

Chalcones, a class of organic compounds, are precursors to flavonoids and are abundant in edible plants.[1][2] They have garnered considerable interest for their wide range of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer effects.[3][4] The unique chemical structure of chalcones allows for modifications that can enhance their therapeutic index and specificity against cancer cells.[1]

In Vivo Anticancer Efficacy: Evidence from Xenograft Models

While direct xenograft data for this compound is emerging, studies on closely related chalcone derivatives provide compelling evidence of their in vivo antitumor activity. A significant study on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), a structurally similar compound, demonstrated its potent anticancer effects in a solid human liver carcinoma (SMMC-7721) xenograft model.[5][6]

In this model, administration of DMC at a dose of 150 mg/kg resulted in a substantial reduction in tumor growth compared to the control group. The average tumor weight in the control group was 1.42 ± 0.11 g, whereas the DMC-treated group exhibited an average tumor weight of 0.59 ± 0.12 g, marking a statistically significant inhibition of tumor proliferation.[5][6] These findings underscore the potential of this class of chalcones as effective anticancer agents in a preclinical setting.

Treatment GroupDoseMean Tumor Weight (g) ± SDTumor Growth Inhibition (%)Reference
Control-1.42 ± 0.11-[5][6]
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)150 mg/kg0.59 ± 0.1258.5[5][6]

Comparative Cytotoxicity in Cancer Cell Lines

In vitro studies provide a foundational understanding of a compound's anticancer potential. The cytotoxic activity of this compound and its analogues has been evaluated against various cancer cell lines, with doxorubicin, a standard chemotherapeutic agent, often used as a benchmark. The half-maximal inhibitory concentration (IC50) values from these studies highlight the selective and potent activity of these chalcones against cancer cells.

For instance, 2',4-dihydroxy-4',6'-dimethoxy-chalcone (a close isomer) demonstrated significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 with IC50 values of 52.5 µM and 66.4 µM, respectively.[1] Notably, the IC50 value for the non-tumoral MCF-12F cell line was significantly higher at 232.8 µM, suggesting a degree of selectivity for cancer cells.[1] Another related chalcone, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), exhibited potent activity against various human cervical cancer cell lines, with IC50 values ranging from 10.05 to 18.31 µM.[4]

CompoundCell LineIC50 Value (µM)Reference
2',4-dihydroxy-4',6'-dimethoxy-chalconeMCF-7 (Breast Cancer)52.5[1]
MDA-MB-231 (Breast Cancer)66.4[1]
MCF-12F (Non-tumoral)232.8[1]
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)HeLa (Cervical Cancer)10.05 ± 0.22[4]
C-33A (Cervical Cancer)15.76 ± 1.49[4]
SiHa (Cervical Cancer)18.31 ± 3.10[4]
DoxorubicinA549 (Lung Cancer)13.07 ± 1.38[7]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer efficacy of this compound and its congeners stems from their ability to modulate multiple cellular pathways, leading to the inhibition of cancer cell proliferation and induction of cell death.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which these chalcones exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest. Studies have shown that these compounds can trigger the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential.[1][8] Furthermore, they have been observed to cause cell cycle arrest, primarily at the G1 or G2/M phases, thereby preventing cancer cells from dividing and proliferating.[1][3][9] For example, 2',4-dihydroxy-4',6'-dimethoxy-chalcone was found to induce a significant G1 phase arrest in MCF-7 (65.7%) and MDA-MB-231 (62.5%) breast cancer cells.[1]

cluster_0 Experimental Workflow for Xenograft Model A Human Cancer Cell Line Culture B Subcutaneous Injection into Immunodeficient Mice A->B C Tumor Growth Monitoring B->C D Treatment with This compound or Vehicle Control C->D E Tumor Volume/Weight Measurement D->E F Data Analysis and Efficacy Evaluation E->F

Figure 1: Experimental workflow for assessing anticancer efficacy in a xenograft model.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers.[10][11] Several studies have indicated that chalcones, including those structurally related to this compound, can exert their anticancer effects by inhibiting the PI3K/Akt pathway.[3] Inhibition of this pathway leads to the downstream suppression of pro-survival signals and the activation of apoptotic machinery. This targeted action on a key oncogenic pathway highlights the therapeutic potential of these compounds.

cluster_1 PI3K/Akt Signaling Pathway Inhibition Chalcone This compound PI3K PI3K Chalcone->PI3K Inhibition Apoptosis Apoptosis Chalcone->Apoptosis CellCycleArrest Cell Cycle Arrest Chalcone->CellCycleArrest Akt Akt PI3K->Akt Activation Akt->Apoptosis Inhibition Akt->CellCycleArrest Promotion

References

Safety Profile of 4,4'-Dihydroxy-2',6'-dimethoxychalcone: A Comparative Analysis with Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of the novel compound 4,4'-Dihydroxy-2',6'-dimethoxychalcone against three widely used chemotherapy drugs: Doxorubicin, Cisplatin, and Paclitaxel (B517696). Due to the early stage of research, comprehensive safety data for this compound is not yet available. This document, therefore, presents a theoretical framework for its safety assessment, juxtaposed with the established toxicological profiles of the comparator drugs. It also includes detailed protocols for key safety experiments.

Executive Summary

Chalcones, the parent class of this compound, are a class of compounds that have shown a variety of biological activities, including anticancer properties. Some synthetic chalcones have been reported to be relatively non-toxic, with high median lethal doses (LD50) in animal models. For instance, a study on three synthetic chalcones reported an LD50 greater than 550 mg/kg in mice[1][2]. Another study on 2',6'-dihydroxy-4'-methoxydihydrochalcone found no evidence of toxic effects in mice at a dose of 600 mg/kg[3][4]. This suggests a potentially favorable safety profile for this class of compounds.

In contrast, established chemotherapeutic agents like Doxorubicin, Cisplatin, and Paclitaxel, while effective, are associated with significant and often dose-limiting toxicities. These include cardiotoxicity for Doxorubicin, nephrotoxicity for Cisplatin, and neurotoxicity for Paclitaxel. A direct comparison of quantitative safety data is not possible at this time; however, the information available on the chalcone (B49325) class suggests that this compound may offer a wider therapeutic window.

Quantitative Safety Data Comparison

The following table summarizes the available acute toxicity data for the comparator drugs and provides a placeholder for this compound, alongside data for other tested chalcones to provide context.

CompoundParameterSpeciesRouteValueKey Toxicities
This compound LD50--Data not available -
Other Chalcones (for context)LD50MouseIntraperitoneal>550 mg/kg[1][2]Generally low toxicity observed in some studies.
Doxorubicin LD50MouseIntravenous12.5 mg/kg[5]Cardiotoxicity, Myelosuppression, Nausea, Vomiting[6][7]
Cisplatin LD50MouseIntraperitoneal~12 mg/kgNephrotoxicity, Neurotoxicity, Ototoxicity, Severe Nausea[8][9]
Paclitaxel (Taxol®) LD50MouseIntravenous31.3 - 34.8 mg/kg[10][11]Neurotoxicity, Myelosuppression, Hypersensitivity Reactions[12][13]

Mechanisms of Toxicity of Comparator Drugs

The established toxicities of the comparator drugs are linked to specific molecular mechanisms. Understanding these pathways is crucial for developing safer alternatives.

Doxorubicin-Induced Cardiotoxicity

Doxorubicin's cardiotoxicity is a major concern, limiting its long-term use. The primary mechanisms involve:

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin interacts with iron to produce free radicals, leading to oxidative stress and damage to cardiomyocytes[6][7].

  • Mitochondrial Dysfunction: The drug impairs mitochondrial function, leading to a decrease in ATP production and further ROS generation[14][15].

  • Topoisomerase IIβ Inhibition: Doxorubicin inhibits topoisomerase IIβ in cardiomyocytes, leading to DNA double-strand breaks and apoptosis[16][17].

doxorubicin_cardiotoxicity Doxorubicin Doxorubicin Mitochondria Mitochondria Doxorubicin->Mitochondria Topoisomerase_IIb Topoisomerase IIβ Doxorubicin->Topoisomerase_IIb inhibits ROS Reactive Oxygen Species (ROS) Mitochondria->ROS increased Cardiomyocyte_Apoptosis Cardiomyocyte Apoptosis ROS->Cardiomyocyte_Apoptosis DNA_Damage DNA Double-Strand Breaks Topoisomerase_IIb->DNA_Damage DNA_Damage->Cardiomyocyte_Apoptosis cisplatin_nephrotoxicity Cisplatin Cisplatin Proximal_Tubule Proximal Tubule Cell Cisplatin->Proximal_Tubule accumulation DNA_Adducts DNA Adducts Proximal_Tubule->DNA_Adducts Inflammation Inflammation Proximal_Tubule->Inflammation ROS Oxidative Stress (ROS) Proximal_Tubule->ROS Apoptosis Apoptosis DNA_Adducts->Apoptosis Nephrotoxicity Nephrotoxicity Apoptosis->Nephrotoxicity Inflammation->Nephrotoxicity ROS->Nephrotoxicity paclitaxel_neurotoxicity Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules hyper-stabilizes Mitochondrial_Dysfunction Mitochondrial Dysfunction Paclitaxel->Mitochondrial_Dysfunction Inflammation Inflammation Paclitaxel->Inflammation Axonal_Transport Disrupted Axonal Transport Microtubules->Axonal_Transport Neurotoxicity Peripheral Neurotoxicity Axonal_Transport->Neurotoxicity Mitochondrial_Dysfunction->Neurotoxicity Inflammation->Neurotoxicity safety_assessment_workflow Start Test Compound (this compound) In_Vitro In Vitro Toxicity Assays Start->In_Vitro Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Ames Test) In_Vitro->Genotoxicity In_Vivo In Vivo Acute Toxicity (OECD Guidelines) Cytotoxicity->In_Vivo Genotoxicity->In_Vivo LD50 LD50 Determination In_Vivo->LD50 Histopathology Histopathology In_Vivo->Histopathology Data_Analysis Data Analysis and Safety Profile LD50->Data_Analysis Histopathology->Data_Analysis

References

A Meta-Analysis of the Biological Activities of Substituted Chalcones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This versatile scaffold has garnered significant attention in medicinal chemistry due to the wide array of biological activities exhibited by its substituted derivatives. This guide provides a comparative meta-analysis of the anticancer, anti-inflammatory, antimicrobial, and antioxidant properties of various substituted chalcones, supported by quantitative data and detailed experimental protocols.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro efficacy of representative substituted chalcones across key biological activities. The data, presented as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, allows for a direct comparison of the potency of different substitution patterns.

Anticancer Activity

The anticancer potential of substituted chalcones is a major area of investigation. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[1][2][3] The cytotoxicity of these compounds is often evaluated against a panel of cancer cell lines.

Compound IDSubstitution Pattern (Ring A)Substitution Pattern (Ring B)Cancer Cell LineIC₅₀ (µM)Reference
1 4'-amino4-nitroHT-29 (Colon)4.96[4]
2 3'-amino4-nitroLoVo (Colon)2.77[4]
3 2'-amino4-nitroLoVo/DX (Colon, Doxorubicin-resistant)2.89[4]
4 -3,4,5-trimethoxyMCF-7 (Breast)3.44[5]
5 -3,4,5-trimethoxyHepG2 (Liver)4.64[5]
6 -3,4,5-trimethoxyHCT116 (Colon)6.31[5]
7 2,4-dichloro-AGS (Gastric)< 1.0[6]
8 2,4-dichloro-HL-60 (Leukemia)< 1.57[6]
9 Indole3,4,5-trimethoxyA549 (Lung)0.045-0.782[2]
10 Brominated-Gastric Cancer Cells3.57-5.61[2]
11 4-hydroxyacetophenoneBenzaldehydeT47D (Breast)72.44 µg/mL[7]
12 4-hydroxyacetophenone3-methoxybenzaldehydeT47D (Breast)44.67 µg/mL[7]
A14 3,4,5-trimethoxy4-amidoMCF-7 (Breast)<168.6[8]
Panduratin A --MCF-7 (Breast)11.5 (48h)[5]
Licochalcone --A549, MCF-7, T2445 µg/mL (24h)[5]
Anti-inflammatory Activity

Substituted chalcones have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways such as NF-κB and JNK.[9][10] Their activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound IDSubstitution PatternCell LineAssayIC₅₀ (µM)Reference
3h -RAW 264.7NO Inhibition11.9 ± 1.1
3l -RAW 264.7NO Inhibition4.6 ± 1.7
c31 --NO Inhibition3.05 ± 0.12[11]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, with chalcones showing promise in this area.[12] Their efficacy is determined by the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

CompoundTarget OrganismMIC (µg/mL)Reference
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneBacillus subtilis62.5[13]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneStaphylococcus aureus125[13]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneEscherichia coli250[13]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-onePseudomonas aeruginosa125[13]
Fluoro-substituted chalcone (B49325) 3Candida albicans15.62[14]
Fluoro-substituted chalcone 20Candida albicans15.62[14]
Fluoro-substituted chalcone 3, 13, 15, 21Candida glabrata31.25[14]
Trifluoromethyl-substituted chalcone 13Candida parapsilosis15.6[15]
Trifluoromethyl-substituted chalcone 14Staphylococcus aureus7.81[15]
Antioxidant Activity

The antioxidant properties of chalcones are attributed to their ability to scavenge free radicals.[16] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate this activity, with results expressed as IC₅₀ values.

CompoundAssayIC₅₀ (µg/mL)Reference
(E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-oneDPPH8.22[13]
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneDPPH6.89[13]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneDPPH3.39[13]
Chalcone derivative 5aDPPH- (86.62% inhibition)[16]
Chalcone derivative 5cDPPH- (81.38% inhibition)[16]
Chalcone derivative 5dDPPH- (76.42% inhibition)[16]
Chalcone derivatives 4-8DPPH & ABTS> 800[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[19]

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the substituted chalcone for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19][20]

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19] The reference wavelength should be greater than 650 nm.[19]

DPPH Free Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[21][22]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[22]

  • Reaction Mixture: Add 3 mL of the DPPH solution to 1 mL of the chalcone solution at various concentrations.[22]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[22]

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank.[22] The percentage of scavenging activity is calculated using the formula: (A₀ - A₁) / A₀ * 100, where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.[22]

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23][24][25]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the chalcone compound in a 96-well microtiter plate containing broth medium.[24]

  • Inoculation: Inoculate each well with the microbial suspension.[24]

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.[24]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

Griess Assay for Nitric Oxide Inhibition

This assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO).[26]

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate and stimulate with an inflammatory agent like LPS in the presence or absence of the chalcone derivatives.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.[26]

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature, allowing a colored azo compound to form.[26] Measure the absorbance at 540 nm.[26] The concentration of nitrite is determined from a standard curve.

Signaling Pathways and Mechanisms of Action

The biological activities of substituted chalcones are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Signaling Pathways

Substituted chalcones exert their anticancer effects by modulating several key signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

anticancer_pathways cluster_chalcone Substituted Chalcones cluster_p53 p53 Pathway cluster_tubulin Tubulin Polymerization Chalcone Substituted Chalcones MDM2 MDM2 Chalcone->MDM2 Inhibition Tubulin Tubulin Chalcone->Tubulin Binding p53 p53 MDM2->p53 Degradation Apoptosis_p53 Apoptosis p53->Apoptosis_p53 Induction Microtubule Microtubule Assembly Tubulin->Microtubule Inhibition of Polymerization CellCycleArrest G2/M Arrest Microtubule->CellCycleArrest

Caption: Anticancer mechanisms of substituted chalcones.

Substituted chalcones can inhibit the MDM2 protein, leading to the stabilization and activation of the p53 tumor suppressor.[2][27] This activation, in turn, induces apoptosis in cancer cells.[28][29] Additionally, many chalcone derivatives bind to the colchicine (B1669291) site on β-tubulin, inhibiting microtubule polymerization.[1][30][31] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of chalcones are often mediated by the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) IκBα->NFκB Inhibition NFκB_nucleus NF-κB (p65/p50) NFκB->NFκB_nucleus Translocation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) NFκB_nucleus->Inflammatory_Genes Transcription Nucleus Nucleus Chalcone Substituted Chalcones Chalcone->IKK Inhibition Chalcone->NFκB_nucleus Inhibition of Translocation

Caption: Anti-inflammatory mechanism of substituted chalcones.

Upon stimulation by agents like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[10][32] This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as iNOS and COX-2.[32] Substituted chalcones can inhibit this pathway by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[14][32]

References

A Head-to-Head Comparison of Synthetic Routes for 4,4'-Dihydroxy-2',6'-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Synthesizing a Promising Bioactive Chalcone (B49325).

The chalcone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 4,4'-Dihydroxy-2',6'-dimethoxychalcone stands out for its potential therapeutic applications. The efficiency and environmental impact of its synthesis are critical considerations for researchers. This guide provides a head-to-head comparison of two prominent synthetic methodologies: the conventional Claisen-Schmidt condensation and a solvent-free grinding technique, offering a clear perspective on their respective advantages and drawbacks.

At a Glance: Comparing Synthetic Efficiency

The synthesis of this compound is most commonly achieved through the Claisen-Schmidt condensation of 2',6'-dimethoxyacetophenone (B105267) and 4-hydroxybenzaldehyde (B117250). Below is a summary of the key quantitative data comparing the conventional and grinding methods. The data is based on reported syntheses of structurally similar chalcones and provides a strong predictive comparison for the target molecule.

ParameterConventional Claisen-Schmidt CondensationSolvent-Free Grinding Method
Reaction Time 24 hours15 minutes
Reported Yield ~65%~70%
Solvent Usage Ethanol (B145695) or similar alcoholNone
Energy Input Stirring, potential heatingManual or mechanical grinding
Work-up Acidification, filtration, recrystallizationDilution, acidification, filtration, recrystallization

Deep Dive: Experimental Protocols

Detailed methodologies for both the conventional and grinding-based syntheses are presented below. These protocols are adapted for the specific synthesis of this compound based on established procedures for similar compounds.

Route 1: Conventional Claisen-Schmidt Condensation

This classical method involves the base-catalyzed condensation of an acetophenone (B1666503) and a benzaldehyde (B42025) in a solvent.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve one equivalent of 2',6'-dimethoxyacetophenone and one equivalent of 4-hydroxybenzaldehyde in a suitable volume of ethanol.

  • Base Addition: To the stirred solution, add a 50% aqueous solution of sodium hydroxide (B78521) (NaOH) dropwise at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into a beaker containing crushed ice and acidified to a pH of 2-3 using 10% hydrochloric acid.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold distilled water, and purified by recrystallization from ethanol to yield the final product.

Route 2: Solvent-Free Grinding Method

This eco-friendly approach utilizes mechanical energy to drive the reaction between solid reactants in the absence of a solvent.

Experimental Protocol:

  • Reactant Preparation: In a mortar, combine one equivalent of 2',6'-dimethoxyacetophenone, one equivalent of 4-hydroxybenzaldehyde, and a catalytic amount of solid sodium hydroxide (NaOH).

  • Reaction: Grind the mixture vigorously with a pestle at room temperature for 15 minutes. The progress of the reaction can be monitored by taking a small sample, dissolving it in a suitable solvent, and running a TLC.

  • Work-up: After the reaction is complete, the solid mixture is diluted with cold water and then neutralized with a cold 10% (v/v) solution of hydrochloric acid.

  • Isolation and Purification: The resulting precipitate is collected by vacuum filtration and purified by recrystallization from ethanol.

Visualizing the Synthetic Strategies

The following diagrams illustrate the logical flow of the two synthetic approaches.

Conventional Claisen-Schmidt Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product R1 2',6'-Dimethoxyacetophenone P1 Stirring at RT for 24h R1->P1 R2 4-Hydroxybenzaldehyde R2->P1 R3 Ethanol (Solvent) R3->P1 R4 NaOH (aq) R4->P1 W1 Acidification (HCl) P1->W1 W2 Filtration W1->W2 W3 Recrystallization (Ethanol) W2->W3 FP This compound W3->FP

Caption: Workflow for Conventional Synthesis.

Solvent-Free Grinding Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product R1 2',6'-Dimethoxyacetophenone P1 Grinding at RT for 15 min R1->P1 R2 4-Hydroxybenzaldehyde R2->P1 R3 Solid NaOH R3->P1 W1 Dilution (Water) & Acidification (HCl) P1->W1 W2 Filtration W1->W2 W3 Recrystallization (Ethanol) W2->W3 FP This compound W3->FP

Caption: Workflow for Solvent-Free Synthesis.

Conclusion

The solvent-free grinding method presents a compelling alternative to the conventional Claisen-Schmidt condensation for the synthesis of this compound. The significant reduction in reaction time, elimination of solvent waste, and comparable or even slightly higher yields position it as a more efficient and environmentally benign approach.[1][2] For laboratories focused on green chemistry principles and high-throughput synthesis, the grinding method is a superior choice. The conventional method, while still effective, is hampered by its long reaction time and reliance on solvents. The choice of synthetic route will ultimately depend on the specific needs and priorities of the research setting, but the data strongly supports the adoption of the greener, more rapid grinding technique.

References

Safety Operating Guide

Navigating the Disposal of 4,4'-Dihydroxy-2',6'-dimethoxychalcone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4,4'-Dihydroxy-2',6'-dimethoxychalcone, a compound for which specific disposal information may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), a conservative approach, treating the substance as hazardous, is recommended.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Disposal Protocol

Given the lack of specific data on the environmental and health impacts of this compound, it must be disposed of as hazardous chemical waste. Do not dispose of this compound in the regular trash or down the drain.

Step 1: Waste Collection

  • Place the this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally a suitable choice.

  • Ensure the container is kept securely closed except when adding waste.

Step 2: Labeling

  • Label the hazardous waste container with the full chemical name: "this compound".

  • Include the concentration and quantity of the waste.

  • Indicate the date when the waste was first added to the container.

  • Attach a hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) office.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, away from general laboratory traffic, and segregated from incompatible materials.

Step 4: Arrange for Pickup

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and handover.

Decontamination of Empty Containers

Any container that held this compound must be decontaminated before it can be considered non-hazardous.

  • Triple Rinse: Rinse the container three times with a suitable solvent in which the compound is soluble. The rinseate must be collected and disposed of as hazardous waste.

  • Deface Labels: After triple rinsing, completely remove or deface the original chemical label.

  • Final Disposal: The decontaminated container can then be disposed of according to your institution's guidelines for non-hazardous laboratory waste.

Hazard Assessment of Structurally Similar Compounds

Compound ClassPotential HazardsCitation
ChalconesVarying degrees of toxicity, with some derivatives showing cytotoxicity.[1][3][4][5][6]
Phenolic CompoundsCan be irritants, and many are considered environmental hazards with potential for aquatic toxicity.[2][7][8][9][10]

This information underscores the importance of treating this compound as potentially hazardous in the absence of specific data.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical when a specific Safety Data Sheet is not available.

DisposalWorkflow start Start: Chemical for Disposal (this compound) sds_check Is a specific Safety Data Sheet (SDS) available for the compound? start->sds_check sds_yes Follow specific disposal instructions in Section 13 of the SDS. sds_check->sds_yes Yes sds_no Treat as Hazardous Waste sds_check->sds_no No end End: Proper Disposal sds_yes->end hazard_assessment Assess potential hazards based on: - Chemical Class (Chalcone, Phenolic) - Functional Groups - Available literature on similar compounds sds_no->hazard_assessment collection Collect in a labeled, compatible hazardous waste container. hazard_assessment->collection storage Store in designated Satellite Accumulation Area. collection->storage pickup Arrange for pickup by Environmental Health & Safety (EHS). storage->pickup pickup->end

Disposal Decision Workflow for Chemicals without a Specific SDS.

By adhering to these conservative disposal procedures, laboratories can ensure the safety of their personnel and minimize their environmental impact, fostering a culture of trust and responsibility in scientific research. Always consult with your institution's Environmental Health and Safety office for specific guidance and to ensure compliance with local, state, and federal regulations.[11][12][13][14][15][16][17][18][19][20]

References

Personal protective equipment for handling 4,4'-Dihydroxy-2',6'-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation associated with chalcone (B49325) derivatives, a comprehensive PPE strategy is mandatory.[1][2][3] Always handle 4,4'-Dihydroxy-2',6'-dimethoxychalcone in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Hand Protection Chemical-resistant GlovesNitrile or other appropriate chemically impermeable gloves. Inspect for tears or degradation before each use.
Body Protection Laboratory CoatStandard lab coat to protect against splashes and spills.
Respiratory Protection Dust Mask/RespiratorUse a NIOSH-approved respirator if handling the compound as a powder or if dust generation is likely.[3]

Operational Plan: From Handling to Disposal

A systematic approach to the handling and disposal of this compound is essential to minimize exposure and ensure laboratory safety.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.

Handling and Use:
  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare your workspace by ensuring it is clean and uncluttered.

  • Weighing and Transfer: If working with a powdered form, conduct all weighing and transfer operations within a chemical fume hood to avoid inhalation of dust.[3]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Spill Management: In case of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures. Do not allow the chemical to enter drains.

Disposal Plan:
  • Waste Collection: All waste materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or in regular trash.

Hazard and Safety Data Summary

The following table summarizes the known and anticipated hazards based on data from structurally similar chalcone compounds. Quantitative data for this compound is not available.

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity Data not available for this specific compound. Chalcones may cause irritation upon contact.Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[1][3]
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and a lab coat. Wash hands thoroughly after handling.
Eye Damage/Irritation May cause serious eye irritation.Wear safety goggles.[2]
Respiratory Sensitization May cause respiratory irritation if inhaled as dust.[3]Handle in a well-ventilated area or with respiratory protection.
Carcinogenicity No data available.
Environmental Hazards Data not available. Avoid release into the environment.

Experimental Workflow and Safety Protocols

The following diagrams illustrate the key workflows for safely handling this compound.

Safe_Handling_Workflow Safe Handling and Use Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prepare_Workspace Prepare Clean Workspace in Fume Hood Don_PPE->Prepare_Workspace Weigh_Transfer Weigh and Transfer Compound Prepare_Workspace->Weigh_Transfer Prepare_Solution Prepare Solution Weigh_Transfer->Prepare_Solution Clean_Workspace Clean and Decontaminate Workspace Prepare_Solution->Clean_Workspace Dispose_Waste Dispose of Contaminated Waste in Labeled Container Clean_Workspace->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE

Caption: Workflow for the safe handling of this compound.

Spill_Response_Workflow Spill Response Protocol Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Assess_Spill Assess Spill Size and Hazard Evacuate_Area->Assess_Spill Small_Spill Small Spill? Assess_Spill->Small_Spill Absorb_Spill Contain and Absorb with Inert Material Small_Spill->Absorb_Spill Yes Large_Spill Large Spill Small_Spill->Large_Spill No Collect_Waste Collect Waste in a Sealed Container Absorb_Spill->Collect_Waste Clean_Area Clean and Decontaminate the Area Collect_Waste->Clean_Area Follow_Emergency_Protocol Follow Institutional Emergency Protocol Large_Spill->Follow_Emergency_Protocol

Caption: Step-by-step protocol for responding to a spill of the compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.